molecular formula C10H12N2O3 B1390498 Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate CAS No. 1045858-57-8

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Cat. No.: B1390498
CAS No.: 1045858-57-8
M. Wt: 208.21 g/mol
InChI Key: FFKKGZUKXYPUMX-ONEGZZNKSA-N
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Description

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKKGZUKXYPUMX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CN=C1)N)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures purity, validates synthetic pathways, and is a prerequisite for understanding biological activity and intellectual property claims. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a substituted pyridinyl acrylate with potential applications in medicinal chemistry. We will detail a logical workflow, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity, grounded in the principles of Mass Spectrometry, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each section explains the causality behind the experimental choices and presents self-validating protocols designed for reproducibility and scientific rigor.

Introduction: The Imperative for Structural Verification

This compound (CAS Number: 1045858-57-8) is a specific organic molecule with the empirical formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Before this compound can be advanced in any research or development pipeline, its identity must be unequivocally confirmed. The arrangement of its constituent atoms—the pyridine core, the amino and methoxy substituents, and the methyl acrylate sidechain—must be precisely mapped. This process, known as structure elucidation, is not merely an academic exercise; it is a critical quality control step that prevents costly errors arising from misidentified substances.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to confirm the molecular formula. This provides the exact atomic "parts list" from which the structure is built. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. Because each element has a unique, non-integer exact mass (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁴N = 14.003074), the exact mass of a molecule is a unique fingerprint of its elemental composition. This allows for the unambiguous determination of the molecular formula.

Predicted HRMS Data: For this compound, the expected exact mass for the protonated molecule [M+H]⁺ is calculated as follows:

  • Formula: C₁₀H₁₂N₂O₃

  • [M+H]⁺ Formula: C₁₀H₁₃N₂O₃⁺

  • Calculated Exact Mass: 209.0921

Observing a signal at m/z 209.0921 (within a few parts per million, ppm) would provide high confidence in the proposed molecular formula.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (e.g., +3-4 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the theoretical exact mass for C₁₀H₁₃N₂O₃⁺. The mass error should ideally be < 5 ppm.

Degree of Unsaturation (DoU)

Rationale: The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds (double or triple) in the molecule. This provides a crucial constraint for proposing candidate structures.

  • Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DoU = 10 - (12/2) + (2/2) + 1 = 10 - 6 + 1 + 1 = 6

A DoU of 6 is perfectly consistent with the proposed structure:

  • 1 Pyridine Ring = 1 ring + 3 double bonds = 4 degrees

  • 1 Alkene (C=C) = 1 degree

  • 1 Carbonyl (C=O) = 1 degree

  • Total = 6 degrees

This foundational data strongly supports the gross structural features of the target molecule.

Part 2: Mapping the Atomic Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the H-C framework.

¹H NMR Spectroscopy: The Proton Environment

Rationale: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[1]

Predicted ¹H NMR Spectrum: Based on the proposed structure, we can predict the following signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0s1HH-2 (Pyridine)Aromatic proton adjacent to nitrogen, deshielded.
~7.8s1HH-6 (Pyridine)Aromatic proton between two nitrogen-influenced carbons.
~7.5d1HH-α (Acrylate)Vinylic proton α to the carbonyl, coupled to H-β.
~6.2d1HH-β (Acrylate)Vinylic proton β to the carbonyl, coupled to H-α. The trans coupling constant (J) is expected to be large (~16 Hz).
~4.5-5.5br s2H-NH₂Amine protons, often broad and exchangeable with D₂O.
~3.9s3H-OCH₃ (Ring)Methoxy protons on the aromatic ring.
~3.7s3H-OCH₃ (Ester)Methyl ester protons.
¹³C NMR and DEPT: The Carbon Skeleton

Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule.[2][3] While standard ¹³C spectra are typically not integrated, the chemical shifts are highly indicative of the carbon type (e.g., sp³, sp², C=O). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run alongside to differentiate carbons based on the number of attached protons (CH₃, CH₂, CH, and quaternary C).

Predicted ¹³C NMR & DEPT-135 Spectrum:

Predicted Chemical Shift (δ, ppm)DEPT-135 SignalAssignment
~167No SignalC=O (Ester)
~158No SignalC-5 (Pyridine)
~145PositiveC-2 (Pyridine)
~142PositiveC-6 (Pyridine)
~140PositiveC-α (Acrylate)
~125No SignalC-3 (Pyridine)
~118No SignalC-4 (Pyridine)
~115PositiveC-β (Acrylate)
~56Positive-OCH₃ (Ring)
~52Positive-OCH₃ (Ester)
2D NMR: Connecting the Pieces

Rationale: 2D NMR experiments correlate signals to reveal bonding relationships, allowing us to assemble the fragments identified in 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically through 2-3 bonds). The key expected correlation is between the two acrylate protons (H-α and H-β).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This experiment definitively links the ¹H and ¹³C assignments made above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for elucidation. It reveals correlations between protons and carbons over 2-3 bonds. It is the key to connecting the different spin systems and identifying the placement of quaternary carbons and heteroatoms.

Key Predicted HMBC Correlations for Structure Confirmation:

  • Connecting Acrylate to Ring: A correlation from the vinylic H-β to the pyridine carbon C-4. This is the single most important correlation to prove the attachment point of the sidechain.

  • Positioning the Methoxy Group: A correlation from the ring -OCH₃ protons to the pyridine carbon C-5.

  • Positioning the Amino Group: The lack of a simple CH signal for C-3 and correlations from the neighboring pyridine protons (H-2 and H-6) to C-3 would confirm its substitution.

  • Confirming the Ester: A correlation from the ester -OCH₃ protons to the ester carbonyl carbon (C=O).

// Define the structure as a node with an image structure [label="", image="https://i.imgur.com/u7XwR2k.png", shape=none];

// Define nodes for key protons H_beta [label="H-β", fontcolor="#4285F4"]; H_OCH3_ring [label="H₃CO (Ring)", fontcolor="#4285F4"]; H_OCH3_ester [label="H₃CO (Ester)", fontcolor="#4285F4"];

// Position the proton nodes around the structure // These positions are placeholders and would need to be adjusted based on the final image size H_beta -> structure [label=" to C4", fontcolor="#34A853", style=dashed]; H_OCH3_ring -> structure [label=" to C5", fontcolor="#34A853", style=dashed]; H_OCH3_ester -> structure [label=" to C=O", fontcolor="#34A853", style=dashed]; } Caption: Key HMBC correlations confirming connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The experiments should be performed on a spectrometer with a field strength of at least 400 MHz. Tune and shim the probe for the specific sample.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).

  • ¹³C & DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D Spectra: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize the acquisition and processing parameters for the expected coupling constants and chemical shift ranges.[4]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and build the molecular structure from the observed correlations.

Part 3: Confirming Functional Groups with Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.[5] While NMR and MS provide the atomic framework, IR provides orthogonal validation of the functional groups within that framework.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300 (doublet)N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic & Vinylic
2980-2850C-H StretchAliphatic (Methyl)
~1710C=O Stretchα,β-Unsaturated Ester
~1620C=C StretchAlkene
1600, 1480C=C StretchAromatic Ring
1250, 1050C-O StretchEster & Aryl Ether

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography is considered the ultimate, unambiguous proof.[6][7][8]

Rationale: This technique involves directing X-rays at a perfectly ordered single crystal of the compound. The way the X-rays are diffracted by the electron clouds of the atoms can be mathematically deconvoluted to generate a 3D model of the molecule's structure in the solid state, providing precise bond lengths, bond angles, and stereochemistry.

Generalized Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in any dimension) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.[8]

  • Structure Solution & Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit.[8]

Although a published crystal structure for this specific molecule was not identified during the initial literature survey, obtaining one would provide the final, incontrovertible validation of the structural assignment derived from spectroscopic methods.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is achieved through a logical and systematic integration of data from multiple analytical techniques.

  • High-Resolution Mass Spectrometry establishes the correct elemental composition as C₁₀H₁₂N₂O₃.

  • Infrared Spectroscopy confirms the presence of the key functional groups: a primary amine, an α,β-unsaturated ester, and an aromatic system.

  • ¹H and ¹³C NMR Spectroscopy provide a complete census of the proton and carbon environments, respectively.

  • 2D NMR (COSY, HSQC, and especially HMBC) serves as the definitive tool to connect these individual atoms, establishing the covalent bonding framework and confirming the precise substitution pattern on the pyridine ring and the connectivity of the methyl acrylate sidechain.

References

  • Brittain, W. D. G., Cobb, A. J. A., & Peloquin, J. M. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData, 5(12). Available at: [Link]

  • Vasilev, N., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6527. Available at: [Link]

  • Koster, S., & Duursma, M. C. (2009). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(12), 2291–2299. Available at: [Link]

  • Grajewska, A., et al. (2008). Quantitative Product Spectrum Analysis of Poly(butyl acrylate) via Electrospray Ionization Mass Spectrometry. Macromolecules, 41(24), 9568–9578. Available at: [Link]

  • ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

  • ChemConnections. (n.d.). ¹³C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • Li, Y., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 647, 012143. Available at: [Link]

  • ResearchGate. (n.d.). N-methylene signals of the ¹H NMR spectrum of compound 1a (C₆D₆). Retrieved January 26, 2026, from [Link]

  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]

  • ResearchGate. (n.d.). Methyl 3-Methoxyacrylate. Retrieved January 26, 2026, from [Link]

  • Afera. (n.d.). Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2022, February 3). Crystal structure of methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C₃₄H₃₆N₄O₅. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o259. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape of a Novel Pyridine Derivative

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] The unique arrangement of an acrylate moiety, a primary amine, a methoxy group, and a pyridine ring bestows upon this molecule a complex physicochemical profile that is critical to understand for its successful application, particularly in drug development.[1][2] Properties such as solubility, melting point, and spectral characteristics are not mere data points; they are fundamental descriptors that govern a compound's behavior from synthesis and purification to formulation and in vivo performance. Poor aqueous solubility, for instance, is a major hurdle for a significant percentage of new chemical entities, directly impacting their bioavailability.[3]

This technical guide provides a comprehensive overview of the core physical properties of this compound. Where experimental data for this specific molecule is not publicly available, we will leverage our expertise to predict its properties based on its structural components and provide detailed, field-proven methodologies for their empirical determination. This guide is designed to be a practical resource for researchers, enabling them to anticipate the behavior of this and structurally similar molecules, and to design robust experimental plans for their characterization.

Molecular Structure and Basic Properties

A thorough understanding of a molecule's physical properties begins with its fundamental identity. The structural formula and key identifiers for this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
CAS Number 1045858-57-8
Appearance Solid (predicted)
SMILES String COC(=O)\C=C\c1c(N)cncc1OC
InChI Key FFKKGZUKXYPUMX-ONEGZZNKSA-N

The presence of both hydrogen bond donors (the primary amine) and acceptors (the methoxy oxygen, the ester carbonyl, and the pyridine nitrogen) suggests that this molecule will exhibit a degree of intermolecular hydrogen bonding, likely contributing to a solid physical state at room temperature.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]

Predicted Melting Point

Based on structurally similar compounds, the melting point of this compound is anticipated to be in the range of small to medium-sized organic molecules. For context, related acrylate-based ionic liquids have melting points around 310 K (37°C).[5] However, the additional functional groups and aromaticity of the target molecule likely result in a higher melting point.

Experimental Determination of Melting Point

A precise melting point determination is crucial for compound characterization. The following protocol outlines the standard procedure using a capillary melting point apparatus.[6]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Rapid Initial Heating: The sample is heated at a medium rate to approximately 20°C below the expected melting point.[6]

  • Slow Heating and Observation: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Recording the Melting Range: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[6] This range is reported as the melting point.

  • Replicate Measurements: The determination should be performed in triplicate to ensure accuracy and precision.

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Critical Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the choice of formulation strategies and is a key parameter in the Biopharmaceutics Classification System (BCS). The presence of both polar (amine, methoxy, ester) and non-polar (aromatic ring) regions in this compound suggests a complex solubility profile.

Predicted Solubility
  • Aqueous Solubility: The primary amine and the pyridine nitrogen can be protonated at acidic pH, which would significantly increase aqueous solubility. Conversely, at neutral or basic pH, the free base form will be less soluble. Therefore, a pH-dependent aqueous solubility profile is expected.

  • Organic Solvents: The molecule is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can engage in hydrogen bonding. Solubility in non-polar solvents like hexane is likely to be low.

Experimental Determination of pH-Dependent Aqueous Solubility

The following protocol is based on the equilibrium solubility method, a standard approach for BCS classification.[7]

Protocol: Equilibrium Aqueous Solubility Determination

  • Buffer Preparation: Prepare a series of aqueous buffers at various pH values, typically covering the physiological range of pH 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[3]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The resulting suspension is filtered through a fine-pored filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][8]

  • Data Analysis: The solubility at each pH is calculated and a pH-solubility profile is generated. The lowest measured solubility in the pH 1.2-6.8 range is used for BCS classification.

Caption: pH-Dependent Aqueous Solubility Workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the vinyl protons of the acrylate group, the methoxy protons, the methyl ester protons, and the amine protons. The chemical shifts of the pyridine protons will be influenced by the electron-donating effects of the amino and methoxy groups.[9][10][11] The coupling constants between the vinyl protons will confirm the stereochemistry of the double bond.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.[12]

  • C=O Stretch: The ester carbonyl group will show a strong absorption band around 1700-1730 cm⁻¹. Conjugation with the double bond may shift this peak to a slightly lower wavenumber.

  • C=C and C=N Stretches: The alkene and pyridine ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

  • C-O Stretch: The C-O stretching of the ester and methoxy groups will be visible in the 1000-1300 cm⁻¹ region.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol ).

Conclusion

The physical properties of this compound are integral to its potential applications in research and development. This guide has provided a predictive overview of its key characteristics and detailed, actionable protocols for their experimental determination. A thorough understanding of its melting point, solubility profile, and spectroscopic signatures will empower researchers to purify, formulate, and utilize this molecule effectively. The methodologies outlined herein represent best practices in the field and are designed to ensure the generation of high-quality, reliable data.

References

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  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

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  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

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  • ResearchGate. (2020, May 23). Properties and Applications of Acrylates. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

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  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility Assessment of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, profoundly influencing its absorption, distribution, and ultimate therapeutic efficacy. Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate, a novel small molecule, presents a unique set of structural features that necessitate a thorough and systematic evaluation of its solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, from in silico prediction to the practical execution of kinetic and thermodynamic assays. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a robust roadmap for characterizing this and other similar drug candidates, ensuring that reliable and strategically informative data is generated to guide successful drug development programs.

Introduction: The Central Role of Solubility in Drug Efficacy

In the trajectory from a chemical entity to a therapeutic agent, few physicochemical properties are as fundamental as aqueous solubility. Poor solubility is a leading cause of failure in drug development, often resulting in low and erratic bioavailability, which can compromise clinical outcomes and present significant formulation challenges.[1][2] this compound is a solid compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol .[3] Its progression as a potential drug candidate is contingent upon a comprehensive understanding of its ability to dissolve in physiological media.

This guide eschews a one-size-fits-all approach, instead presenting a bespoke strategy for the solubility assessment of this specific molecule. We will begin by dissecting its molecular structure to form a predictive hypothesis, then outline a multi-tiered experimental plan to systematically gather high-quality kinetic, thermodynamic, and pH-dependent solubility data.

Molecular Profile and In Silico Solubility Prediction

Prior to embarking on resource-intensive experimental work, an in silico assessment provides an invaluable preliminary perspective.[4] This step helps in anticipating potential challenges and designing more efficient experiments.

Physicochemical Properties

A summary of the known properties of the target compound is essential for any predictive modeling.

PropertyValueSource
IUPAC Name Methyl 3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate-
CAS Number 1045858-57-8[3]
Molecular Formula C₁₀H₁₂N₂O₃[3]
Molecular Weight 208.21 g/mol [3]
Physical Form Solid[3]
Structural Analysis for Solubility Prediction

The structure of this compound contains several functional groups that will govern its solubility:

  • Amino Group (-NH₂): This basic functional group is expected to be protonated at acidic pH, leading to the formation of a cationic species. This ionization will significantly increase aqueous solubility at lower pH values, indicating a strong pH-dependent solubility profile.[5]

  • Methoxy Group (-OCH₃) & Pyridine Ring: These features contribute to the molecule's lipophilicity. The pyridine ring, while aromatic, contains a nitrogen atom that can act as a hydrogen bond acceptor.

  • Acrylate Ester (-C(=O)OCH₃): This group is a hydrogen bond acceptor but also contributes to the overall lipophilicity. Esters can be susceptible to hydrolysis, a factor to consider during long incubations in thermodynamic solubility assays.

This structural combination suggests that the compound's solubility will be a delicate balance between its crystalline solid state, its lipophilicity, and its capacity for pH-dependent ionization.

Computational Prediction Workflow

In silico tools, leveraging quantitative structure-property relationship (QSPR) models or machine learning algorithms, can provide initial estimates of solubility.[6][7] These models are trained on large datasets of known molecules and predict solubility based on calculated molecular descriptors.[8]

G cluster_0 In Silico Prediction Workflow mol_structure Input: 2D Structure (SMILES/InChI) descriptors Calculate Molecular Descriptors (LogP, PSA, MW, H-donors/acceptors) mol_structure->descriptors model Apply Prediction Model (e.g., QSPR, Machine Learning) descriptors->model prediction Output: Predicted Solubility (logS, mg/mL, µM) model->prediction analysis Analyze & Formulate Hypothesis (e.g., Expect pH dependence) prediction->analysis

Caption: Workflow for in silico solubility prediction.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

Understanding the two primary types of solubility measurements is crucial for their correct application and interpretation in a drug discovery context.[9]

  • Kinetic Solubility: This measures the concentration of a compound at the moment it precipitates from a solution that was initially supersaturated.[9] Typically, the compound is first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[2] It is a high-throughput, low-sample-consumption method ideal for the early discovery phase to quickly rank and filter large numbers of compounds.[10] However, it can overestimate the true solubility as it doesn't represent an equilibrium state.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can remain in solution in a specific solvent at a given temperature and pressure.[1] The measurement involves equilibrating an excess of the solid compound with the solvent over a prolonged period (e.g., 24-48 hours).[11] This "gold standard" measurement is vital for lead optimization and preclinical development, as it provides the most accurate data for predicting in vivo dissolution.[12]

A Tiered Experimental Strategy for Comprehensive Assessment

A phased approach ensures that resources are used efficiently, with simpler, faster assays used for initial screening and more complex, definitive assays reserved for promising candidates.

G cluster_workflow Tiered Solubility Assessment Workflow tier1 Tier 1: Kinetic Solubility (High-Throughput Screen) decision1 Solubility > 10 µM? tier1->decision1 tier2 Tier 2: Thermodynamic Solubility (Shake-Flask @ pH 7.4) tier3 Tier 3: pH-Solubility Profile (Shake-Flask @ pH 2-10) tier2->tier3 proceed Proceed to Lead Optimization tier3->proceed decision1->tier2 Yes stop High Risk: Re-evaluate or Deprioritize decision1->stop No

Caption: Tiered experimental workflow for solubility assessment.

Tier 1: Kinetic Solubility Protocol (Turbidimetry)

Causality: This assay is chosen for its speed and low compound requirement, making it ideal for an initial assessment. Turbidimetry, which measures light scattering from precipitated particles, provides a rapid endpoint.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer (e.g., 198 µL of phosphate-buffered saline (PBS), pH 7.4). This results in a final DMSO concentration of 1%, minimizing its effect on solubility.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to occur.[11]

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Tier 2: Thermodynamic Solubility Protocol (Shake-Flask Method)

Causality: The shake-flask method is the definitive technique for determining equilibrium solubility.[11] It ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Quantification by HPLC-UV or LC-MS/MS provides high accuracy and specificity.

Methodology:

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., PBS, pH 7.4) in a glass vial. A visible amount of undissolved solid should remain.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is critical to ensure equilibrium is reached.[11]

  • Phase Separation: After incubation, separate the undissolved solid from the supernatant. This is a critical step to avoid artificially high results. Use either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the 10 mM DMSO stock.

Tier 3: pH-Dependent Solubility Profile

Causality: Given the presence of a basic amino group, the compound's charge state and thus its solubility will change with pH. This profile is essential for predicting its dissolution behavior throughout the gastrointestinal (GI) tract, which has a wide pH range.

Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Execute Shake-Flask Protocol: Perform the thermodynamic solubility (shake-flask) protocol as described in Tier 2, but using each of the different pH buffers as the solvent.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) as a function of pH. This plot will visually demonstrate the impact of pH on solubility and can be used to estimate the compound's pKa.

Data Interpretation and Strategic Implications

The data gathered from this tiered approach provides a holistic view of the compound's solubility, which must be interpreted in the context of the intended therapeutic application.

Hypothetical Data Summary

The following table illustrates a potential outcome for the solubility assessment, providing a framework for presenting the generated data.

Assay TypeMediumTemperatureSolubility (µg/mL)Solubility (µM)Classification
Kinetic PBS, pH 7.425°C45216High
Thermodynamic PBS, pH 7.425°C25120High
Thermodynamic pH 2.0 Buffer25°C>200>960Very High
Thermodynamic pH 5.0 Buffer25°C110528High
Thermodynamic pH 9.0 Buffer25°C838Moderate
Strategic Interpretation
  • High Solubility (>100 µM): As suggested in the hypothetical data, a thermodynamic solubility of 120 µM at pH 7.4 is generally considered favorable and may not present significant absorption challenges, assuming a reasonable dose and permeability.[12]

  • pH-Dependence: The dramatic increase in solubility at low pH is a key finding. It suggests that the drug will readily dissolve in the acidic environment of the stomach but might be at risk of precipitating upon entry into the higher pH of the small intestine. This information is critical for formulation scientists.

  • Kinetic vs. Thermodynamic: The kinetic solubility (216 µM) being higher than the thermodynamic solubility (120 µM) is a typical and expected result, highlighting the importance of the more accurate equilibrium measurement for making key development decisions.

  • Biopharmaceutics Classification System (BCS): To classify the compound using the BCS, permeability data would also be required. However, based on solubility alone, if the highest dose is soluble in 250 mL of aqueous media over the pH range of 1-6.8, it would be considered a "high solubility" compound (BCS Class 1 or 3).

Conclusion

The solubility of this compound is not a single value but a multifaceted profile that must be carefully characterized. This guide outlines a logical, tiered strategy that progresses from low-fidelity, high-throughput in silico and kinetic methods to high-fidelity, resource-intensive thermodynamic and pH-dependent profiling. This approach ensures that a comprehensive and decision-enabling dataset is generated efficiently. By understanding the structural drivers of solubility and applying rigorous, validated experimental protocols, research and development teams can accurately assess the biopharmaceutical risks associated with this compound and formulate a clear, data-driven path toward the clinic.

References

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Foreword: A Proactive Approach to Stability

As a Senior Application Scientist, my experience has consistently demonstrated that a comprehensive understanding of a molecule's stability profile is not merely a regulatory hurdle but a cornerstone of successful drug development. Proactive stability assessment mitigates risks, informs formulation strategies, and ultimately accelerates the journey from discovery to clinic. This guide is structured to provide a deep, predictive, and actionable understanding of the stability of this compound. We will dissect the molecule's constituent functional groups, anticipate its degradation pathways, and outline a robust framework for its stability evaluation.

Molecular Profile and Physicochemical Properties

To comprehend the stability of this compound, we must first appreciate its structural features. The molecule is a substituted pyridine, incorporating an amino group, a methoxy group, and a methyl acrylate side chain.

  • IUPAC Name: this compound

  • CAS Number: 1045858-57-8

  • Molecular Formula: C₁₀H₁₂N₂O₃

  • Molecular Weight: 208.21 g/mol

  • Structure:

    • A pyridine ring, which is an aromatic heterocycle.

    • An amino (-NH₂) group at the 3-position.

    • A methoxy (-OCH₃) group at the 5-position.

    • A methyl acrylate group at the 4-position.

The interplay of these functional groups dictates the molecule's reactivity and, consequently, its stability. The electron-donating nature of the amino and methoxy groups can influence the electron density of the pyridine ring, while the methyl acrylate group is susceptible to specific types of degradation.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21
CAS Number 1045858-57-8
Physical Form Solid

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.[1]

Hydrolytic Degradation

The methyl acrylate moiety is an ester, making it susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] This reaction would cleave the ester bond, yielding the corresponding carboxylic acid and methanol.

  • Causality: The presence of water and a catalyst (acid or base) facilitates the nucleophilic attack on the carbonyl carbon of the ester. The rate of hydrolysis is pH-dependent.

cluster_hydrolysis Hydrolytic Degradation parent This compound product 3-(3-amino-5-methoxypyridin-4-yl)acrylic acid + Methanol parent->product H₂O (Acid/Base catalysis) cluster_oxidation Oxidative Degradation parent This compound product Oxidized derivatives (e.g., nitroso, nitro) parent->product Oxidizing agents (e.g., H₂O₂, O₂)

Caption: Predicted oxidative degradation pathway.

Photodegradation

Aromatic and unsaturated systems, such as the pyridine ring and the acrylate double bond, can absorb UV radiation, potentially leading to photodegradation. [4][5]This can involve complex radical-mediated reactions, isomerization of the double bond, or cyclization reactions.

  • Causality: Absorption of photons of appropriate energy can excite the molecule to a higher energy state, from which it can undergo various chemical reactions to return to a more stable state. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

cluster_photodegradation Photodegradation parent This compound products Photodegradants (e.g., isomers, cyclized products) parent->products UV/Visible Light

Caption: Potential for photodegradation upon light exposure.

Thermal Degradation

While pyridine-containing polymers are known for their thermal stability, small molecules can be more susceptible to heat. [6]The stability of related aminopyridines in solid form has been shown to be quite good even at elevated temperatures. [7][8]However, the acrylate moiety could potentially undergo polymerization or other reactions at high temperatures.

  • Causality: Increased thermal energy can provide the activation energy for various degradation reactions. The specific degradation pathway will depend on the temperature and the physical state of the compound.

Recommended Stability Testing Protocol

A comprehensive stability testing program is crucial to elucidate the degradation profile of this compound. This should include forced degradation studies and long-term stability studies under various conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and establish stability-indicating analytical methods. [1][9] Experimental Protocol: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature for a defined period, taking samples at intervals.

    • Neutralize each sample with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and sample at various time points.

    • Dilute samples for analysis.

  • Photostability:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. [9]A photostability chamber is recommended.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after a defined exposure period.

  • Thermal Degradation:

    • Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Analyze the sample at various time points.

cluster_workflow Forced Degradation Workflow start Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation photo Photodegradation start->photo thermal Thermal Degradation start->thermal analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis pathway Identify Degradants & Elucidate Pathways analysis->pathway

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. [10][11]Mass spectrometric (MS) detection can be coupled with HPLC to aid in the identification of unknown degradants.

Recommended HPLC Method Parameters (Starting Point)

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA common mobile phase for pyridine derivatives, providing good peak shape.
Gradient Start with a low percentage of B, increasing over time.To elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at a suitable wavelength (determined by UV scan) and/or MSFor quantification and identification of components.

Formulation and Storage Considerations

Based on the predicted stability profile, the following considerations are recommended for the formulation and storage of this compound:

  • pH Control: In liquid formulations, the pH should be carefully controlled to minimize hydrolysis. A pH near neutral is likely to be optimal.

  • Protection from Light: Due to the potential for photodegradation, the compound should be protected from light during storage and handling. Amber vials or light-resistant containers are recommended.

  • Inert Atmosphere: To minimize oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial, especially for long-term storage or for solutions.

  • Temperature Control: While likely to be stable at room temperature in solid form, storage at controlled room temperature or under refrigeration is a good practice to minimize any potential thermal degradation.

Conclusion: A Framework for Stability Assurance

This guide provides a predictive framework for understanding and evaluating the stability of this compound. While based on the known chemistry of its constituent functional groups, experimental verification through a robust stability testing program is paramount. By proactively addressing potential degradation pathways, researchers can develop stable formulations and ensure the quality, efficacy, and safety of drug candidates incorporating this molecule.

References

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]

  • Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. PMC - NIH. Available at: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

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  • Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry. ResearchGate. Available at: [Link]

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  • Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. Available at: [Link]

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  • Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. International Union of Crystallography. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]

  • Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s,... ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Evaluation of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyridinyl Acrylate

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a pyridinyl acrylate derivative with the chemical formula C₁₀H₁₂N₂O₃ and CAS Number 1045858-57-8. While this compound has been identified as an intermediate in the synthesis of more complex molecules with potential kinase inhibitory activity, its own biological activity remains largely uncharacterized in publicly available literature. The pyridine scaffold is a common feature in many kinase inhibitors, suggesting that this compound could serve as a valuable starting point for inhibitor design or may possess intrinsic activity itself.

These application notes provide a comprehensive guide for researchers to systematically evaluate the potential of this compound as a kinase inhibitor. The protocols outlined below are designed to be self-validating and provide a logical workflow from broad screening to more specific cellular assays.

Physicochemical Properties

A clear understanding of the compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃Sigma-Aldrich
Molecular Weight 208.21 g/mol Sigma-Aldrich
CAS Number 1045858-57-8Sigma-Aldrich
Physical Form SolidSigma-Aldrich

Proposed Mechanism of Action: An ATP-Competitive Hypothesis

Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site. The general mechanism involves the inhibitor occupying the ATP-binding pocket, thereby preventing the transfer of a phosphate group to the substrate and inhibiting downstream signaling pathways. Given the structural class of this compound, it is reasonable to hypothesize an ATP-competitive mechanism of action.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Binds to active site Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylates Kinase_Inactive Inactive Kinase Substrate Substrate Protein Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor Methyl 3-(3-amino-5- methoxypyridin-4-yl)acrylate Inhibitor->Kinase_Inactive Binds to active site

Caption: Proposed ATP-competitive mechanism of kinase inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is crucial to determine the efficacy and specificity of a novel compound. The following workflow is recommended for the evaluation of this compound.

Experimental_Workflow start Start: This compound invitro Protocol 1: In Vitro Kinase Screening Assay start->invitro hit_id Hit Identification (Significant Inhibition?) invitro->hit_id cell_based Protocol 2: Cell-Based Proliferation Assay hit_id->cell_based Yes no_activity No Significant Activity hit_id->no_activity No cytotoxicity Cytotoxicity Observed? cell_based->cytotoxicity phospho Protocol 3: Phospho-Protein Analysis (Western Blot) cytotoxicity->phospho Yes no_cytotoxicity No Significant Cytotoxicity cytotoxicity->no_cytotoxicity No target_val Target Validation phospho->target_val

Caption: Recommended workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Screening Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for screening the compound against a panel of kinases using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Rationale: An in vitro screen against a diverse kinase panel is the most efficient first step to identify potential kinase targets and to assess the selectivity of the compound. The ADP-Glo™ assay is a universal, luminescence-based method suitable for a wide range of kinases and substrates.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide), molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinases of interest

  • Corresponding kinase-specific substrates and cofactors

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Staurosporine (positive control for inhibition)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.

    • Prepare a similar dilution series for staurosporine.

  • Kinase Reaction Setup (per well):

    • In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

    • Add 2 µL of a 2.5X kinase/substrate mixture (containing the specific kinase and its corresponding substrate in kinase buffer).

    • To initiate the reaction, add 2 µL of a 2.5X ATP solution (the final ATP concentration should be at or near the Kₘ for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors).

    • The final reaction volume will be 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The optimal incubation time may vary depending on the kinase.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the proliferation of a cancer cell line known to be dependent on a kinase identified in the in vitro screen.

Rationale: Cell-based assays are critical to determine if a compound that inhibits a kinase in a biochemical assay can also inhibit its function in a cellular context, leading to a phenotypic effect like reduced cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 3: Phospho-Protein Analysis by Western Blot

This protocol is used to confirm that the compound inhibits the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.

Rationale: Observing a decrease in the phosphorylation of a known substrate provides direct evidence of target engagement and inhibition within the cell. This is a crucial step in validating the mechanism of action.

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the compound (and a DMSO control) for a short duration (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

This compound represents a starting point for the investigation of a new class of potential kinase inhibitors. The structured workflow and detailed protocols provided in these application notes offer a robust framework for its initial characterization. By systematically progressing from broad in vitro screening to specific cell-based and mechanistic assays, researchers can effectively determine the compound's inhibitory potential, identify its molecular targets, and validate its mechanism of action.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Prevo, R., et al. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Cancer Research, 68(14), 5915-5923.
  • Antonchick, A. P., et al. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.
  • Bibb, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Creative Proteomics. (2024, June 21). What are PYK2 inhibitors and how do they work?.
  • Kos, J., et al. (2025). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 30(20), 4729.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Lee, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 868-873.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Chemical Kinomics. Drug Discovery - Inhibitor.
  • ResearchGate. Methyl 3-Methoxyacrylate | Request PDF.
  • El-Faham, A., et al. (2023).
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Promega Corporation. ADP Detection Platform for kinase inhibitor screening, mode of action studies and profiling.
  • Sharma, P., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of King Saud University - Science, 35(5), 102695.
  • Kura Oncology. Pipeline.
  • Ishfaq, M., et al. (2025). Synthesis, Characterization, Biological Activities and Ab-initio Study of Transition Metal Complexes of [Methyl 2-((4-chlorophenyl)(hydroxy)methyle) Acrylate].
  • Percec, V., et al. (1997). Synthesis and characterization of tris-methacrylated 3,4,5-tris.
  • ResearchGate. (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
  • HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube.
  • Li, X., et al. (2010).
  • ChemGood. Product Catalog.
  • Brittain, W. D. G., & Cobb, S. L. (2022). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.
  • TargetMol. Product Catalog.

Application Notes and Protocols for the Polymer Synthesis with Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Functional Monomer

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a unique trifunctional acrylate monomer possessing a rich chemical scaffold. The presence of a polymerizable acrylate group, a nucleophilic amino group, and a coordinating pyridine ring within a single molecule opens a vast landscape for the design of advanced functional polymers. These polymers are anticipated to find applications in diverse fields, from specialty coatings and adhesives to biomedical materials and drug delivery systems. The inherent functionalities allow for post-polymerization modifications, cross-linking, and interaction with biological systems, making this monomer a compelling building block for materials innovation.

This comprehensive guide provides a detailed exploration of the synthesis of polymers using this compound. We will delve into the monomer's properties, propose detailed polymerization protocols based on established principles of polymer chemistry, and discuss the characterization of the resulting polymers. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific applications.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.

PropertyValueSource
CAS Number 1045858-57-8
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Appearance Solid
SMILES String COC(=O)\C=C\c1c(N)cncc1OC
InChI Key FFKKGZUKXYPUMX-ONEGZZNKSA-N

Key Structural Features and Their Implications for Polymerization:

  • Acrylate Group: The primary polymerizable moiety, susceptible to free-radical and other chain-growth polymerization methods.[1] Its reactivity is a key factor in achieving high molecular weight polymers.

  • Amino Group: A primary amine on the pyridine ring, which can act as a chain transfer agent in radical polymerization, potentially limiting the molecular weight. It also offers a site for post-polymerization modifications, such as grafting or cross-linking. The basicity of this group may influence the choice of initiator and solvent.

  • Methoxy Group and Pyridine Ring: These functionalities can influence the polymer's solubility, thermal stability, and coordinating properties. Pyridine-containing polymers have been explored for applications in catalysis, antimicrobial materials, and fluorescence.[2][3][4]

Proposed Polymerization Strategies

Given the acrylate functionality, free-radical polymerization is the most direct and common method for synthesizing polymers from this monomer.[1] Both conventional and controlled radical polymerization techniques can be considered.

Strategy 1: Conventional Free-Radical Polymerization (FRP)

This method is robust and widely used for its simplicity. A thermal or photochemical initiator is used to generate radicals that initiate the polymerization cascade.[1]

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common choice for thermal initiation due to its predictable decomposition kinetics and minimal side reactions with the monomer's functional groups.[3][5] Peroxide initiators should be used with caution as they might interact with the amino group.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane is recommended to ensure the solubility of both the monomer and the resulting polymer. The choice of solvent can also influence the polymerization kinetics.

  • Temperature: The reaction temperature is dictated by the decomposition rate of the initiator. For AIBN, a temperature range of 60-80°C is typically employed.[5]

  • Monomer Concentration: Higher monomer concentrations generally lead to higher polymerization rates and molecular weights. However, this must be balanced with viscosity considerations.

Protocol 1: Homopolymerization of this compound via Conventional FRP

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask, dissolve this compound (e.g., 1 g, 4.8 mmol) in anhydrous DMF (e.g., 5 mL).

  • Add AIBN (e.g., 0.0079 g, 0.048 mmol, 1 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C. Stir the reaction mixture for a predetermined time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove unreacted monomer and initiator residues, and dry it under vacuum at 40-50°C to a constant weight.

Diagram of Experimental Workflow:

FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monomer & Initiator in DMF Degas Freeze-Pump-Thaw (3 cycles) Monomer->Degas Polymerization Polymerization (70°C, N2 atm) Degas->Polymerization Precipitate Precipitation in Methanol Polymerization->Precipitate Filter_Wash Filtration & Washing Precipitate->Filter_Wash Dry Vacuum Drying Filter_Wash->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Pure Polymer

Caption: Workflow for conventional free-radical polymerization.

Strategy 2: Controlled Radical Polymerization (CRP)

For applications requiring well-defined polymer architectures, such as controlled molecular weights and low dispersity, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.[6][7] These methods allow for the synthesis of block copolymers and other complex structures.

Causality Behind Experimental Choices for RAFT Polymerization:

  • RAFT Agent: The choice of the RAFT agent is crucial and depends on the monomer. For acrylates, dithiobenzoates or trithiocarbonates are often effective. The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Initiator: A standard radical initiator like AIBN is still required, but at a lower concentration relative to the RAFT agent.

  • Reaction Conditions: Similar solvents and temperatures as in conventional FRP can be used. The reaction time may need to be optimized to achieve high monomer conversion while maintaining control over the polymerization.

Polymer Characterization

A suite of analytical techniques should be employed to characterize the synthesized polymers.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the polymer structure and can be used to determine monomer conversion.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the characteristic functional groups in the polymer and confirms the disappearance of the vinyl C=C bond.[9]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[8]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.[9][10]
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg) of the polymer.[9][10]

Diagram of Polymerization Mechanism (Radical Polymerization):

Radical_Polymerization Initiation Initiation (Initiator -> 2R•) Propagation Propagation (RMn• + M -> RMn+1•) Initiation->Propagation Radical reacts with Monomer Propagation->Propagation Termination Termination (Combination or Disproportionation) Propagation->Termination

Caption: The three main stages of radical polymerization.[1]

Safety and Handling

Acrylate monomers are known to be flammable, and direct contact can cause irritation to the eyes, skin, and respiratory system.[11] They can also be skin sensitizers.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13] Work in a well-ventilated fume hood.

  • Storage: Store the monomer in a cool, dark place, away from heat and sources of ignition.[14] Acrylate monomers are often stabilized with inhibitors to prevent spontaneous polymerization.[11] Ensure the inhibitor is active, which often requires the presence of oxygen.[15]

  • Handling: Avoid inhalation of vapors and direct contact with the skin.[14] In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Potential Applications

The unique combination of functional groups in poly(this compound) suggests a range of potential applications:

  • Biomedical Materials: The amino and pyridine functionalities could be leveraged for drug conjugation, gene delivery, or as antimicrobial agents. Polymers containing amino acids have shown biological activity.[16]

  • Smart Coatings and Adhesives: The functional groups can promote adhesion to various substrates and allow for the development of stimuli-responsive coatings.

  • Metal Ion Chelation and Catalysis: The pyridine moiety can coordinate with metal ions, making the polymer suitable for applications in water treatment, sensing, or as a catalyst support.

  • Fluorescent Materials: Pyridine-containing polymers have been shown to exhibit fluorescence, which could be useful in sensing and imaging applications.[2][3][4]

Conclusion

This compound is a promising monomer for the development of novel functional polymers. This guide provides a foundational framework for its polymerization via free-radical methods. The proposed protocols, grounded in established polymer chemistry principles, offer a starting point for researchers to explore the synthesis and properties of these exciting new materials. Further optimization and exploration of controlled polymerization techniques will undoubtedly unlock the full potential of this versatile monomer.

References

  • Chemistry For Everyone. (2025, August 22).
  • Sigma-Aldrich. Methyl 3-(3-amino-5-methoxypyridin-4-yl)
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  • THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. (2012, December 19).
  • Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters.
  • Obermeier, F. (2024, March 8). Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)
  • ResearchGate. Different methods to form acrylate monomers by functionalizing the C=C....
  • BLDpharm. 1000896-01-4|Methyl 3-(5-methoxypyridin-3-yl)
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  • Gantrade.
  • ACS Publications. Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • NIH.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups.
  • ResearchGate. (2025, August 6). Synthesis and characterization of polyimides containing pyridine moiety.
  • MDPI. Novel Multifunctional Epoxy (Meth)
  • NIH. Synthesis and characterization of butyl acrylate-co-poly (ethylene glycol)
  • ChemicalBook. (2026, January 13).
  • MATERIAL SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED dpddfs-003. (2009, December 30).
  • French-Ukrainian Journal of Chemistry. Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane)
  • MDPI. Study of n-Butyl Acrylate Self-Initiation Reaction Experimentally and via Macroscopic Mechanistic Modeling.
  • PubMed. Poly(N-acryl Amino Acids): A New Class of Biologically Active Polyanions.
  • ResearchGate. (2025, August 7). Synthesis and Copolymerization of several N-substituted acrylamides.
  • YouTube. (2020, June 23). Safe transport of acrylic monomers.
  • Covestro Solution Center.
  • NIH.

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Application Notes and Protocols for the Derivatization of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a compelling starting material for chemical library synthesis and drug discovery programs. Its unique structure combines a nucleophilic aminopyridine core with an electrophilic α,β-unsaturated ester (acrylate). The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, while the acrylate group offers a handle for a variety of chemical transformations, including Michael additions and polymerizations.[1][2] The strategic placement of the amino and methoxy groups on the pyridine ring influences its electronic properties and potential interactions with biological targets.

This guide provides detailed protocols for the derivatization of the primary amino group of this compound, a key reaction handle for molecular elaboration. The protocols for N-acylation, N-sulfonylation, and N-alkylation are based on established methodologies for the derivatization of 3-aminopyridines and are designed to be robust and adaptable. For researchers in medicinal chemistry and drug development, these derivatization strategies open avenues to systematically explore the structure-activity relationships (SAR) of novel compounds built upon this promising scaffold.

Chemical Properties of the Starting Material

Before proceeding with derivatization, it is essential to understand the key chemical features of this compound.

PropertyValueSource
CAS Number 1045858-57-8[3]
Molecular Formula C₁₀H₁₂N₂O₃[3]
Molecular Weight 208.21 g/mol [3]
Appearance Solid[3]
SMILES COC(=O)\C=C\c1c(N)cncc1OC[3]

The primary amino group at the 3-position of the pyridine ring is the most nucleophilic site for the derivatization reactions detailed in this guide. The acrylate moiety is an electron-withdrawing group and can participate in Michael addition reactions, a consideration when selecting reaction conditions, particularly bases.[4]

Derivatization Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation, N-sulfonylation, and N-alkylation of this compound. These protocols are designed as self-validating systems, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation for converting amines to amides, often leading to compounds with altered biological activity and physicochemical properties. This protocol describes a standard procedure for the acylation of the title compound using an acyl chloride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Acyl Chlorides: Highly reactive acylating agents that readily react with the nucleophilic amino group.

  • Pyridine as Base and Solvent: Acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. It is also a suitable solvent for this type of reaction. In cases where pyridine may be too reactive, a non-nucleophilic base like triethylamine (Et₃N) in an inert solvent like dichloromethane (DCM) is a viable alternative.[5]

  • Inert Atmosphere: Prevents the hydrolysis of the acyl chloride by atmospheric moisture.

Experimental Workflow:

N-Acylation Workflow

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

ParameterRecommended ConditionRationale
Solvent Anhydrous Pyridine or DCMPyridine acts as both solvent and base. DCM is a good alternative inert solvent.
Base Pyridine or TriethylamineScavenges HCl byproduct.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time 2-16 hoursDependent on the reactivity of the acyl chloride.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation introduces a sulfonamide functional group, a privileged scaffold in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor. This protocol details the reaction with a sulfonyl chloride.

Causality Behind Experimental Choices:

  • Sulfonyl Chlorides: Common and effective reagents for the synthesis of sulfonamides from primary amines.

  • Pyridine as Base: Similar to acylation, pyridine is used to neutralize the generated HCl.

  • Dichloromethane (DCM) as Solvent: An inert solvent that is suitable for this transformation and facilitates product isolation.

Experimental Workflow:

Sources

Application Notes & Protocols: Pyridinyl Acrylate-Based Hydrogels for Stimuli-Responsive Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1] Their unique properties, including high water content, soft consistency, and biocompatibility, make them ideal materials for a wide range of biomedical applications such as drug delivery, tissue engineering, and biosensing.[2][3][4] A particularly advanced class of these materials are "smart" or stimuli-responsive hydrogels, which undergo significant changes in their physical or chemical properties in response to external cues like pH, temperature, or the presence of specific ions.[5]

This guide focuses on hydrogels formulated from pyridinyl acrylate monomers. The incorporation of the pyridine moiety into the polymer backbone is a strategic choice for designing intelligent materials. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a weak base that can be protonated or deprotonated in response to changes in environmental pH.[6] This reversible protonation provides a powerful mechanism for controlling hydrogel swelling, drug release, and other properties. Furthermore, this nitrogen can act as a coordination site for metal ions, opening avenues for applications in sensing, catalysis, and the development of materials with tunable fluorescence or mechanical strength.[7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational chemistry, detailed synthesis protocols, characterization techniques, and application workflows for leveraging pyridinyl acrylates in the formation of advanced, stimuli-responsive hydrogels.

The Chemistry of Pyridinyl Acrylate Monomers

The fundamental building block of these systems is the pyridinyl acrylate monomer. Its structure consists of two key functional domains: the acrylate group , which serves as the polymerizable unit, and the pyridinyl group , which imparts the stimuli-responsive functionality. These two domains can be connected directly, or more commonly, via a flexible spacer group.

The use of a spacer is a critical design consideration, as it decouples the pyridine core from the polymer backbone.[6] This separation minimizes steric hindrance at the nitrogen atom, allowing for more efficient protonation and coordination, and can improve the overall solubility and flexibility of the resulting polymer.[6][8]

Caption: General structural domains of a pyridinyl acrylate monomer.

Hydrogel Formation: Polymerization Mechanisms

The transformation of water-soluble monomers into a crosslinked, insoluble hydrogel network is achieved through polymerization. While various techniques exist, free-radical polymerization is a common and accessible method. This process involves three main stages: initiation, propagation, and termination. For creating well-defined polymer architectures, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are often employed.[8]

The essential components for hydrogel synthesis are:

  • Monomer(s): The primary building block (e.g., a pyridinyl acrylate). A comonomer (e.g., acrylamide) can be added to modulate properties.

  • Crosslinker: A molecule with two or more polymerizable groups (e.g., N,N'-methylenebis(acrylamide)) that forms covalent bonds between polymer chains, creating the 3D network.

  • Initiator: A species that generates free radicals to start the polymerization process, often activated by heat (e.g., AIBN) or light (photoinitiator).[7][9]

  • Solvent: Typically deionized water or a buffer solution.

G start Reactant Solution (Monomer, Crosslinker, Initiator in Solvent) degas Degassing (e.g., N2 sparging) start->degas Remove O2 initiation Initiation (Thermal or UV) degas->initiation Apply Stimulus polymerization Polymerization & Crosslinking (Network Formation) initiation->polymerization Radical Propagation purification Purification (Dialysis in DI Water) polymerization->purification Remove Unreacted Species product Purified Hydrogel purification->product

Caption: Generalized workflow for free-radical hydrogel polymerization.

Key Properties and Stimuli-Responsive Behavior

The incorporation of the pyridine ring is what endows these polyacrylate hydrogels with their "smart" characteristics.

pH-Responsiveness

The most prominent feature of pyridinyl-containing hydrogels is their sensitivity to pH. The pyridine nitrogen has a pKa of approximately 5.2.

  • At low pH (pH < pKa): The nitrogen atom is protonated, forming a positively charged pyridinium ion. The electrostatic repulsion between these positive charges along the polymer chains forces the network to expand and swell with water.

  • At high pH (pH > pKa): The nitrogen is deprotonated and neutral. The electrostatic repulsion is eliminated, and hydrophobic interactions can become more dominant, causing the polymer chains to collapse and expel water from the network.

This reversible swelling and deswelling behavior is the basis for many of their applications, particularly in controlled drug delivery.[7][10][11]

Caption: Mechanism of pH-induced swelling and collapse in pyridinyl hydrogels.

Multi-Stimuli Responsiveness

While inherently pH-sensitive, pyridinyl acrylate hydrogels can be engineered for multi-stimuli responsiveness:

  • Thermo-responsiveness: By copolymerizing pyridinyl acrylates with temperature-sensitive monomers like N-isopropylacrylamide (NIPAM), dual-responsive hydrogels can be created that change volume in response to both pH and temperature shifts.[7][12][13]

  • Ion-responsiveness: The pyridine nitrogen can coordinate with metal ions. This interaction can be used to alter the mechanical properties of the hydrogel, induce fluorescence, or sequester specific ions from a solution.[7] For example, coordination with Eu³⁺ has been shown to produce hydrogels with tunable and force-induced fluorescence.[7]

Experimental Protocols

Disclaimer: All laboratory work should be conducted in accordance with institutional safety guidelines, including the use of appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of a Pyridinyl Acrylate Monomer

This protocol describes the synthesis of 2-(pyridin-4-yl)ethyl acrylate via esterification. This is a representative procedure; specific reaction times and purification methods may need optimization.

Rationale: The reaction is an esterification between an alcohol (the pyridine ethanol) and an acid chloride (acryloyl chloride). A non-nucleophilic base (triethylamine) is used to scavenge the HCl byproduct, driving the reaction forward. An inhibitor is crucial to prevent premature polymerization of the acrylate monomer.[8]

Materials:

  • 4-Pyridineethanol

  • Acryloyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydroquinone (inhibitor)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-pyridineethanol (1.0 eq) and a catalytic amount of hydroquinone in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add anhydrous triethylamine (1.2 eq) to the solution.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the pure pyridinyl acrylate monomer.

  • Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm its structure and purity.

Protocol 4.2: Synthesis of a pH-Responsive Poly(4-VP-co-AAm) Hydrogel

This protocol details the synthesis of a hydrogel via free-radical polymerization.

Rationale: The ratio of the pyridinyl monomer to the neutral comonomer (Acrylamide, AAm) and the concentration of the crosslinker (MBAA) are critical parameters. Adjusting these will tune the swelling ratio, mechanical stiffness, and pH sensitivity of the final hydrogel. Degassing is essential as oxygen can inhibit free-radical polymerization.

Materials:

  • 4-Vinylpyridine (4-VP) (or synthesized pyridinyl acrylate monomer)

  • Acrylamide (AAm)

  • N,N'-Methylenebis(acrylamide) (MBAA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

Procedure:

  • Prepare Monomer Solution: In a beaker, dissolve 4-VP (e.g., 0.5 g) and AAm (e.g., 1.5 g) in DI water (e.g., 20 mL).

  • Add Crosslinker: Add a specific amount of MBAA (e.g., 2 mol% relative to total monomer) to the solution and stir until fully dissolved.

  • Degas: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Initiate Polymerization: While maintaining the nitrogen atmosphere, add the initiator APS (e.g., 1 wt% of total monomer) followed by the accelerator TEMED (e.g., 100 µL). Mix quickly.

  • Gelation: Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 4-6 hours, or until a solid gel has formed.

  • Purification: Remove the hydrogel from the mold and cut it into discs of a desired size. Immerse the discs in a large volume of DI water for 3-5 days, changing the water daily. This process (dialysis) removes unreacted monomers, initiator, and other impurities.

  • Drying: Dry a subset of the purified hydrogels in a vacuum oven until a constant weight is achieved (to determine the dry weight for swelling studies). Store the remaining hydrated gels in DI water.

Protocol 4.3: Characterization of Hydrogels

A. Swelling Behavior Analysis

  • Prepare buffer solutions of varying pH (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Immerse pre-weighed, dried hydrogel discs into each buffer solution.

  • Allow the gels to equilibrate for 48 hours at a constant temperature.

  • Remove each disc, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • The initial weight of the dry hydrogel is Wd.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd .

  • Plot ESR as a function of pH. A sharp increase in ESR should be observed as the pH crosses the pKa of the pyridine group.

B. Spectroscopic and Mechanical Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain spectra of the monomers and the dried, purified hydrogel. The disappearance of the C=C vinyl peak (~1635 cm⁻¹) in the hydrogel spectrum confirms successful polymerization.

  • Rheology: Use a rheometer to measure the storage modulus (G') and loss modulus (G''). For a crosslinked hydrogel, G' should be significantly higher than G'', indicating a solid-like elastic behavior.[14] These measurements provide quantitative data on the stiffness and mechanical integrity of the hydrogel network.

Applications in Drug Development

Application 5.1: pH-Triggered Drug Delivery

The pH-responsive nature of pyridinyl acrylate hydrogels makes them excellent candidates for targeted drug delivery systems. For instance, a drug can be loaded into the hydrogel at a neutral or basic pH (collapsed state) and released in an acidic environment (swollen state), such as that found in tumor microenvironments or the stomach.[11][15]

G loading Step 1: Drug Loading - Immerse collapsed hydrogel (pH 7.4) in concentrated drug solution. - Drug diffuses into the network. stimulus Step 2: Apply Stimulus - Transfer drug-loaded hydrogel to acidic medium (e.g., pH 5.0). - Pyridine protonates, network swells. loading->stimulus release Step 3: Drug Release - Swelling increases mesh size. - Entrapped drug diffuses out of the hydrogel matrix. stimulus->release analysis Step 4: Quantify Release - Periodically sample the release medium. - Analyze drug concentration (e.g., UV-Vis Spectroscopy). release->analysis

Caption: Experimental workflow for a pH-triggered drug release study.

Protocol for a Model Drug Release Study (Doxorubicin):

  • Loading: Equilibrate a purified hydrogel disc in a pH 7.4 phosphate-buffered saline (PBS) solution. Transfer it to a Doxorubicin (DOX) solution in pH 7.4 PBS and allow it to load for 24 hours in the dark.

  • Rinsing: Briefly rinse the loaded hydrogel with fresh pH 7.4 PBS to remove surface-adsorbed drug.

  • Release: Place the loaded hydrogel into a known volume of acidic release medium (e.g., pH 5.0 acetate buffer).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Measure the absorbance of the aliquots using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm) and calculate the cumulative drug release over time.

Data Summary Tables

For a typical poly(4-VP-co-AAm) hydrogel, the following results can be expected.

Table 1: Expected pH-Dependent Swelling Behavior

pH of Buffer Expected Pyridine State Electrostatic Interaction Expected Swelling Ratio (ESR)
2.0 Protonated (Pyridinium) Strong Repulsion High
5.0 Partially Protonated Moderate Repulsion Intermediate to High
7.4 Deprotonated (Neutral) Minimal Low

| 9.0 | Deprotonated (Neutral) | Minimal | Low |

Table 2: Typical Mechanical Properties from Rheology

Parameter Typical Value Range Significance
Storage Modulus (G') 1 - 50 kPa Measures the elastic response and stiffness of the hydrogel. Higher values indicate a more rigid network.[16]
Loss Modulus (G'') < G' Measures the viscous response. For a stable gel, G' should dominate.

| Tan δ (G''/G') | < 1 | Indicates predominantly elastic, solid-like behavior. |

References

  • Yuan, Y., et al. (2021). Pyridine-Dicarbohydrazone-Based Polyacrylate Hydrogels with Strong Mechanical Property, Tunable/Force-Induced Fluorescence, and Thermal/pH Stimuli Responsiveness. ACS Applied Polymer Materials. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. [Link]

  • Cui, L., & Lattermann, G. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics. [Link]

  • ResearchGate. (2018). Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels. Request PDF. [Link]

  • Yuan, Y., et al. (2021). Pyridine-Dicarbohydrazone-Based Polyacrylate Hydrogels with Strong Mechanical Property, Tunable/Force-Induced Fluorescence, and Thermal/pH Stimuli Responsiveness. Request PDF. [Link]

  • Bera, R., et al. (2015). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances. [Link]

  • Cui, L., & Lattermann, G. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics. [Link]

  • Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal. [Link]

  • Handayani, W., et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon. [Link]

  • Sahu, P., & Mishra, A. (2022). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Journal of Functional Biomaterials. [Link]

  • ResearchGate. (2020). Pyridyl Disulfide Functionalized Polymers as Nanotherapeutic Platforms. Request PDF. [Link]

  • ACS Publications. (1998). A Temperature-Responsive Copolymer Hydrogel in Controlled Drug Delivery. Macromolecules. [Link]

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  • Aerry, S., et al. (2013). Synthesis and characterization of thermoresponsive copolymers for drug delivery. Journal of Biomedical Materials Research Part A. [Link]

  • RSC Publishing. (2012). Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. Green Chemistry. [Link]

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  • PubMed Central. (2016). Stimuli-responsive hydrogels for manipulation of cell microenvironment: From chemistry to biofabrication technology. Progress in Polymer Science. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The methodologies described herein are grounded in established chemical principles and tailored to the specific structural features of the target molecule.

Understanding the Molecule: Key Purification Challenges

This compound (Molecular Weight: 208.21 g/mol ) is a solid, polyfunctionalized heterocyclic compound.[1] Its structure presents a unique set of purification challenges that must be addressed for a successful outcome:

  • Polarity and Basicity: The presence of a primary aromatic amine and a pyridine nitrogen imparts basicity and high polarity. This can lead to strong interactions with silica gel, causing streaking and poor separation during column chromatography.[2][3]

  • Chelation: The arrangement of the amino, methoxy, and acrylate groups may allow for chelation with metal ions, potentially retaining catalyst residues from the synthesis.

  • Acrylate Reactivity: The acrylate moiety is susceptible to polymerization, especially under thermal stress or in the presence of radical initiators.[4] It can also undergo Michael additions, leading to byproduct formation.

  • Multiple Functional Groups: The combination of an amine, ether, ester, and aromatic ring means that impurities are likely to have similar polarities, making separation by a single technique difficult.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the TLC plate. What can I do?

A1: Streaking of amines on silica TLC plates is a common issue caused by the acidic nature of the silica surface, which protonates the basic amine. This leads to a distribution of the compound between its neutral and protonated forms, resulting in a streak rather than a defined spot.

  • Causality: The silanol groups (Si-OH) on the silica surface are weakly acidic and can protonate the basic amino group of your molecule. This ionic interaction is very strong, causing the compound to "stick" and streak up the plate.

  • Solution: To mitigate this, you must neutralize the acidic sites. Add a small amount of a basic modifier to your TLC mobile phase. A common and effective choice is triethylamine (Et₃N) or ammonia solution. Start with 0.5-1% of the modifier in your eluent system (e.g., 40% Ethyl Acetate / 60% Hexane + 1% Et₃N).[2] This deprotonates the silica surface and ensures your compound elutes as a single, neutral species.

Q2: I'm seeing multiple spots on my TLC after the reaction. What are the likely impurities?

A2: The impurity profile depends heavily on the synthetic route. However, for a molecule like this, likely formed via a cross-coupling reaction (e.g., Heck or Suzuki), common impurities include:

  • Unreacted Starting Materials: Such as 4-iodo-5-methoxypyridin-3-amine or methyl acrylate.[1]

  • Homocoupled Byproducts: Dimers of the pyridine starting material.

  • Side-Reaction Products: For instance, products from reactions involving other positions on the pyridine ring.

  • Polymerized Acrylate: High-molecular-weight species that typically remain at the baseline of the TLC plate.

Q3: Can I use recrystallization as the primary purification method?

A3: Recrystallization can be an excellent final polishing step but may be challenging as the primary method for a crude mixture with multiple impurities of similar structure.[5] For recrystallization to be effective, the desired compound should be significantly more soluble in the hot solvent than in the cold, while impurities should either be highly soluble or insoluble in both. Given the potential for a complex impurity profile, column chromatography is generally the recommended first step to remove the bulk of impurities. A successful recrystallization can then be developed for the partially purified material. A good starting point for solvent screening would be ethanol, ethyl acetate, or mixtures of dichloromethane and hexane.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification workflow.

Problem Potential Cause Troubleshooting Action & Rationale
Low Yield After Column Chromatography Irreversible Adsorption on Silica: The basic amine is strongly binding to the acidic silica gel.1. Deactivate the Silica: Prepare the column slurry with the chosen eluent system containing 1% triethylamine (Et₃N).[2] Let it equilibrate for 30 minutes before loading the sample. This neutralizes active sites, preventing irreversible binding. 2. Alternative Stationary Phase: Consider using neutral or basic alumina, or even a C18 reversed-phase column, which are more suitable for basic compounds.[2]
Co-elution of Impurities Insufficient Resolution: The chosen solvent system is not selective enough to separate the target compound from a similarly polar impurity.1. Optimize Solvent System: Systematically screen different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes.[7] If that fails, try a more polar system like methanol in dichloromethane.[7] 2. TLC Analysis is Key: Run TLCs in various solvent mixtures (e.g., Ether/Hexane, Acetone/DCM) to find a system that provides the best separation (largest ΔRf) between your product and the impurity. This system will translate best to the column.
Product Degradation on the Column Acrylate Instability: The acrylate group can degrade or polymerize during a long purification process.1. Speed is Essential: Use flash column chromatography rather than gravity chromatography to minimize the time the compound spends on the silica.[7] 2. Work at Room Temperature: Avoid any heat sources during the purification process. 3. Add an Inhibitor: If polymerization is suspected, a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can be added to the crude material before loading, though this will need to be removed later.
Final Product is Colored (Yellow/Brown) Baseline Impurities: Highly polar, colored impurities (often polymeric or degradation products) may have leached from the column. Oxidation: Aromatic amines can be sensitive to air and light, leading to colored oxidation products.1. Charcoal Treatment: Dissolve the purified product in a suitable solvent (e.g., absolute ethanol), add a small amount of activated carbon, stir for 15-30 minutes, and filter through Celite.[6] This is effective at removing colored impurities. 2. Recrystallization: This is often the best method to remove trace colored impurities and obtain a crystalline, pure solid.[8] 3. Inert Atmosphere: Handle the purified compound under an inert atmosphere (like nitrogen or argon) if possible to prevent oxidation.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is the recommended primary purification step for the crude product.

Rationale: Flash chromatography utilizes positive pressure to accelerate the mobile phase through the column, reducing the purification time and minimizing potential degradation of the sensitive acrylate moiety. The addition of triethylamine is crucial to prevent peak tailing and product loss associated with the basic amine.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system by TLC. Test mixtures of ethyl acetate (EtOAc) and hexane. A good target Rf value for the product is ~0.25-0.35.

    • Example System: 50% EtOAc / 50% Hexane + 1% Et₃N.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen eluent (including the Et₃N).

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under vacuum.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Fill the column with the eluent.

    • Apply pressure (using a flask bulb or regulated air/nitrogen line) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.

    • Place the resulting solid under high vacuum to remove any residual solvents.

Protocol 2: Recrystallization

This protocol is ideal for a final purification step after chromatography to obtain a high-purity, crystalline solid.

Rationale: Recrystallization separates compounds based on differences in their solubility. By carefully selecting a solvent system, the target compound can be encouraged to form a crystal lattice, excluding impurities into the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the post-chromatography product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/hexane) to each tube.

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the material to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[6]

    • Reheat the solution to boiling for a few minutes.

  • Filtration:

    • If charcoal was used, perform a hot gravity filtration to remove it.

    • Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.

  • Crystallization and Isolation:

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum.

Visualization of Workflow & Impurity Profile

Purification Workflow Diagram

The following diagram illustrates the logical flow for purifying this compound.

Purification_Workflow cluster_synthesis Synthesis Output cluster_primary Primary Purification cluster_analysis Purity Assessment cluster_secondary Secondary Purification (Optional) cluster_final Final Product Crude Crude Product (Target + Impurities) TLC 1. TLC Analysis (Solvent System Scouting) Crude->TLC Column 2. Flash Column Chromatography (Stationary Phase: Silica + 1% Et3N) TLC->Column Purity_Check 3. Purity Check (TLC, LC-MS, NMR) Column->Purity_Check Recrystal 4. Recrystallization (Solvent Screening) Purity_Check->Recrystal Further Purification Needed Final Pure Crystalline Solid (>98% Purity) Purity_Check->Final Purity OK Charcoal Decolorizing Carbon (If Colored) Recrystal->Charcoal Optional Recrystal->Final

Caption: A typical workflow for the purification of the target compound.

Potential Impurity Profile

This diagram shows the target molecule and structurally similar impurities that may need to be separated.

Impurity_Profile cluster_impurities Potential Impurities Target This compound Target Molecule SM1 4-Iodo-5-methoxypyridin-3-amine Unreacted Starting Material SM2 Methyl Acrylate Unreacted Reagent Dimer Pyridine Homocoupled Dimer Side Product Polymer Polyacrylate Polymerized Byproduct

Caption: The target molecule and common process-related impurities.

References

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stability problems with Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule possessing a unique combination of a reactive acrylate moiety, an electron-rich aminopyridine core, and a methoxy substituent, its handling and storage require careful consideration to ensure experimental success and data integrity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Question 1: I'm observing a rapid loss of my compound in aqueous buffer over time, even at neutral pH. What is likely happening and how can I mitigate this?

Answer:

The most probable cause for the loss of this compound in aqueous solutions is hydrolysis of the methyl acrylate ester . Acrylate esters are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, to yield the corresponding carboxylic acid and methanol.[1][2] While the rate is generally slower at neutral pH, the presence of the aminopyridine functionality can influence the local pH and potentially catalyze this degradation.

Causality: The ester group is an electrophilic center that can be attacked by nucleophiles, such as water or hydroxide ions. The aminopyridine ring, being basic, can also participate in intra- or intermolecular catalysis.

Troubleshooting Steps:

  • pH Adjustment:

    • Recommendation: If your experimental conditions allow, work at a slightly acidic pH (e.g., pH 5-6). In this range, the rate of hydrolysis for many esters is at a minimum. However, be aware that highly acidic conditions can accelerate hydrolysis.[1]

    • Rationale: Minimizing the concentration of hydroxide ions will slow down base-catalyzed hydrolysis, which is typically faster than acid-catalyzed hydrolysis for esters.[1]

  • Solvent System Modification:

    • Recommendation: If possible, reduce the water content of your solvent system. Prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol and dilute into your aqueous buffer immediately before use.

    • Rationale: The rate of hydrolysis is dependent on the concentration of water. By minimizing the time the compound spends in an aqueous environment, you can reduce the extent of degradation.

  • Temperature Control:

    • Recommendation: Perform your experiments at the lowest temperature compatible with your assay. Store solutions on ice and prepare them fresh.

    • Rationale: Chemical reactions, including hydrolysis, are generally slower at lower temperatures.

  • Stability-Indicating Analytical Method:

    • Recommendation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the parent compound and the appearance of any degradation products.[3][4]

    • Rationale: This will allow you to quantify the rate of degradation under your specific experimental conditions and validate the effectiveness of your mitigation strategies.

Question 2: My solution of this compound has become viscous or has formed a precipitate. What could be the cause?

Answer:

This is a classic sign of uncontrolled polymerization of the acrylate moiety.[5] Acrylate monomers can undergo free-radical polymerization, where individual molecules link together to form long polymer chains. This process can be initiated by heat, light, or the presence of radical-generating impurities.[5][6]

Causality: The double bond in the acrylate group is susceptible to addition reactions by free radicals. Once initiated, this process is a chain reaction that can proceed rapidly, leading to a significant increase in viscosity or the formation of an insoluble polymer.

Troubleshooting Steps:

  • Use of Inhibitors:

    • Recommendation: For longer-term storage in solution, consider adding a small amount of a free-radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ).[5]

    • Rationale: Inhibitors act as radical scavengers, terminating the chain reaction before significant polymerization can occur.[6][7] It is crucial to ensure that the chosen inhibitor does not interfere with your downstream experiments.

  • Solvent Purity:

    • Recommendation: Use high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides upon storage, which are potent radical initiators.[8]

    • Rationale: Impurities in solvents can initiate polymerization.

  • Exclusion of Oxygen:

    • Recommendation: While counterintuitive, for some inhibitor systems (like hydroquinones), a small amount of oxygen is required for them to function effectively.[5] However, in the absence of inhibitors, it is best to degas your solvent and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Oxygen can sometimes participate in initiation steps, but its role can be complex and dependent on the specific system. For uninhibited solutions, an inert atmosphere is generally safer.

  • Storage Conditions:

    • Recommendation: Store stock solutions in the dark and at low temperatures (e.g., -20°C or -80°C).

    • Rationale: Both light and heat can provide the energy needed to initiate radical formation and subsequent polymerization.[5]

Question 3: I am seeing multiple peaks in my HPLC chromatogram after leaving my solution on the benchtop for a few hours. What are the likely degradation products?

Answer:

Several degradation pathways could be occurring, leading to a complex mixture of products. The primary suspects are products of photodegradation, oxidation, and hydrolysis .

Potential Degradation Pathways:

  • Hydrolysis Product: As mentioned in Question 1, hydrolysis of the ester will produce 3-(3-amino-5-methoxypyridin-4-yl)acrylic acid.

  • Photodegradation Products: Acrylate-containing compounds can undergo various reactions upon exposure to UV light, including dimerization or other rearrangements.[9][10] The aminopyridine ring may also be susceptible to photochemical reactions.

  • Oxidation Products: The electron-rich aminopyridine ring is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidized species.[11]

Troubleshooting and Identification:

  • Conduct a Forced Degradation Study:

    • Recommendation: A systematic forced degradation study is the most effective way to identify potential degradation products and establish the stability-indicating nature of your analytical method.[12][13][14] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) and analyzing the resulting mixtures.

    • Rationale: By knowing the retention times and spectral characteristics of the degradation products, you can more easily identify them in your experimental samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Recommendation: Use LC-MS to analyze your degraded samples.

    • Rationale: Mass spectrometry provides molecular weight information for the parent compound and its degradation products, which is invaluable for structural elucidation.[3][15]

  • Control Light Exposure:

    • Recommendation: Protect your solutions from light by using amber vials or wrapping them in aluminum foil.

    • Rationale: This will help you determine if the new peaks are a result of photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at low temperatures (e.g., -20°C). The aminopyridine moiety can be hygroscopic, and moisture can promote hydrolysis.

Q2: What is the best solvent for preparing a stock solution?

A2: Anhydrous dimethyl sulfoxide (DMSO) or ethanol are good choices for preparing concentrated stock solutions. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I monitor the stability of my compound during an experiment?

A3: The best approach is to use a stability-indicating HPLC method.[3] You should inject a sample at the beginning of your experiment (t=0) and at various time points throughout. A stable compound will show a consistent peak area over time. A decrease in the main peak area, especially with the concurrent appearance of new peaks, indicates degradation.

Q4: My compound is colored. Is this normal?

A4: Compounds containing aminopyridine moieties can sometimes be colored or may develop color upon exposure to air and light due to slow oxidation. However, a significant color change in a solution over a short period is a strong indicator of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to intentionally degrade this compound to identify potential degradation products.[12][13] The goal is to achieve 5-20% degradation of the active ingredient.[12]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification)

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature, taking aliquots at 30 min, 1, 2, and 4 hours.

    • Neutralize with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Dilute and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 24 hours.

    • Also, incubate a solution of the compound in a chosen solvent (e.g., DMSO) at 60°C for 24 hours.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples by a suitable HPLC-UV/PDA method and by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability Monitoring by HPLC

Objective: To quantify the concentration of this compound over time in a specific solution.

Example HPLC Method (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector; likely to be in the UV range.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare your experimental solution containing this compound.

  • Immediately after preparation (t=0), take an aliquot, dilute if necessary with the mobile phase, and inject it into the HPLC system. Record the peak area of the parent compound.

  • Store your experimental solution under the desired conditions (e.g., at 37°C in an incubator).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, treat them in the same way as the t=0 sample, and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid/Base, H2O) Compound->Hydrolysis Polymerization Polymerization (Heat, Light, Radicals) Compound->Polymerization Photodegradation Photodegradation (UV Light) Compound->Photodegradation Oxidation Oxidation (Air, Peroxides) Compound->Oxidation

Caption: Key degradation pathways for the target molecule.

Start Instability Observed (e.g., Peak Loss, Viscosity Change) Check_Hydrolysis Is solution aqueous? Start->Check_Hydrolysis Check_Polymerization Is solution viscous or has precipitate? Start->Check_Polymerization Check_Photo Was solution exposed to light? Start->Check_Photo Sol_Hydrolysis Actions: - Adjust pH (5-6) - Reduce water content - Lower temperature Check_Hydrolysis->Sol_Hydrolysis Yes Sol_Polymerization Actions: - Add inhibitor (e.g., BHT) - Use peroxide-free solvents - Store cold and dark Check_Polymerization->Sol_Polymerization Yes Sol_Photo Actions: - Use amber vials - Protect from light Check_Photo->Sol_Photo Yes Analyze Monitor with Stability-Indicating HPLC Sol_Hydrolysis->Analyze Sol_Polymerization->Analyze Sol_Photo->Analyze

Caption: Troubleshooting workflow for stability issues.

References

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available at: [Link]

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. National Institutes of Health (NIH). Available at: [Link]

  • Polymer chemistry of α-substituted acrylates designed for functional-group synergy. SpringerLink. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). Available at: [Link]

  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. MDPI. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (NIH). Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available at: [Link]

  • Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Avomeen. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Journal Name COMMUNICATION. DR-NTU. Available at: [Link]

  • Hydrolysis of methacrylic acid–methyl methacrylate copolymers. Semantic Scholar. Available at: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. Available at: [Link]

  • Differences between solvent-based and water-based acrylic adhesives. MIARCO. Available at: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health (NIH). Available at: [Link]

  • What is the classification and mechanism of polymerization inhibitors?. Longchang Chemical. Available at: [Link]

  • Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation. ResearchGate. Available at: [Link]

  • The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. ResearchGate. Available at: [Link]

  • Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation. RSC Publishing. Available at: [Link]

  • The Stability of Pyridine Nucleotides. ResearchGate. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • What is high performance polymerization inhibitor?. Wako. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Low VOC UV Acrylic vs. Solvent Acrylic Adhesives in Industry. Magnum Tapes & Films. Available at: [Link]

  • Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials. ResearchGate. Available at: [Link]

  • The Acid Hydrolysis of Isotactic and Syndiotactic Poly(methyl methacrylate). ACS Publications. Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent. Available at: [Link]

  • Acrylates. Carnegie Mellon University Matyjaszewski Polymer Group. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. Available at: [Link]

  • The alkaline hydrolysis of methacrylates. ResearchGate. Available at: [Link]

  • Visualizing Spatial Distribution of Poly(n-Alkyl Acrylates) Aggregates in Pressure Sensitive Adhesive Films. ACS Publications. Available at: [Link]

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  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

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Technical Support Center: Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage, handling, and troubleshooting of this compound in an experimental setting. Our goal is to equip you with the necessary information to ensure the integrity of your material and the reproducibility of your results.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyridinyl acrylate. Understanding its fundamental properties is the first step toward successful experimentation. The presence of an amino group, a methoxy group, and a reactive acrylate moiety dictates its stability and handling requirements.

PropertyValueSource
CAS Number 1045858-57-8[1]
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.21 g/mol [1]
Physical Form Solid[1]

Section 2: Frequently Asked Questions: Storage and Stability

Proper storage is critical to prevent degradation of the compound. The primary risks are polymerization of the acrylate tail and oxidation of the aminopyridine ring.

Q: What are the ideal storage conditions for solid this compound?

A: The solid compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, we recommend keeping it in a desiccator at 2-8°C. Storing it in a freezer (e.g., -20°C) is also acceptable and may be preferable to minimize degradation pathways. The key is to prevent frequent temperature fluctuations which can introduce moisture.

Q: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?

A: Solutions are significantly less stable than the solid compound. The aminopyridine group is susceptible to oxidation, and the acrylate moiety can undergo slow polymerization or hydrolysis.

  • Short-Term (1-2 days): Store at 2-8°C, protected from light.

  • Long-Term (>2 days): Aliquot the solution into single-use vials and store at -80°C. Purging the vials with an inert gas like argon or nitrogen before sealing can further extend stability by minimizing oxygen exposure. Avoid repeated freeze-thaw cycles.

Q: My solid compound has developed a yellowish or brownish tint. Can I still use it?

A: A color change is a visual indicator of potential degradation, likely due to oxidation of the amino group. While it may still contain the desired compound, the purity is compromised. We strongly advise against using discolored material for quantitative experiments or in sensitive assays. It is best practice to use a fresh, uncolored lot. If this is not possible, the material's purity should be re-validated via analytical methods like LC-MS or NMR before use.

Q: Why is protection from light so important?

A: Acrylate systems can be sensitive to UV light, which can initiate radical polymerization.[2] While this is a greater concern for uninhibited liquid monomers, protecting all forms of the compound from light is a crucial preventative measure to ensure long-term stability and prevent the formation of unwanted oligomers or polymers.

Stability Compound Stability Heat Heat / Elevated Temp. Heat->Stability Accelerates Degradation & Polymerization Light Light (especially UV) Light->Stability Initiates Polymerization Oxygen Oxygen / Air Oxygen->Stability Causes Oxidation (Color Change) Moisture Moisture / Water Moisture->Stability Can Lead to Hydrolysis Contaminants Contaminants (Acids, Bases, Metals) Contaminants->Stability Catalyzes Degradation

Caption: Key environmental factors affecting compound stability.

Section 3: Experimental Protocol: Handling and Stock Solution Preparation

Adhering to a strict protocol for handling and solution preparation minimizes variability and ensures the compound's integrity.

Objective: To safely handle the solid compound and prepare a high-concentration stock solution for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous, research-grade solvent (e.g., DMSO, DMF)

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, nitrile gloves.[3][4]

  • Inert gas (Argon or Nitrogen), if available for long-term storage.

Protocol:

  • Acclimatization: Before opening, allow the container of the solid compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can compromise its stability.

  • Personal Protective Equipment (PPE): All handling should be performed in a well-ventilated chemical fume hood.[5] Ensure you are wearing appropriate PPE, as acrylate compounds can be skin and respiratory irritants.[6]

  • Weighing: Tare a clean, dry vial on the analytical balance. Using a clean spatula, carefully transfer the desired amount of the solid compound into the vial. Record the exact weight.

  • Solvent Addition: Add the calculated volume of anhydrous solvent to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution against a bright background to ensure there are no suspended particles. The freshly prepared solution should be clear and colorless to very pale yellow.

  • Storage:

    • For Immediate Use: Proceed with your experiment.

    • For Long-Term Storage: If desired, purge the headspace of the vial with argon or nitrogen for 15-30 seconds before tightly sealing. Aliquot into single-use cryovials to avoid multiple freeze-thaw cycles. Store at -80°C.

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Start Unexpected Experimental Result (e.g., low yield, no activity) CheckPurity Is the solid compound old or discolored? Start->CheckPurity CheckSolution Was the solution freshly prepared? CheckPurity->CheckSolution No ActionPurity Action: Verify purity with NMR or LC-MS. Use a new batch. CheckPurity->ActionPurity Yes CheckSolubility Was the compound fully dissolved? CheckSolution->CheckSolubility Yes ActionFresh Action: Prepare a fresh solution from solid. CheckSolution->ActionFresh Yes ActionOld Consider potential degradation of stored solution. CheckSolution->ActionOld No ActionDissolve Action: Ensure complete dissolution (sonicate). Consider solvent choice. CheckSolubility->ActionDissolve No ActionProceed Investigate other experimental parameters. CheckSolubility->ActionProceed Yes ActionOld->ActionFresh

Caption: Troubleshooting workflow for unexpected experimental results.

Q: My reaction is giving inconsistent yields or lower-than-expected activity. Could the compound be the issue?

A: Yes, compound integrity is a primary suspect for inconsistency.

  • Cause 1: Degradation of Solid: As mentioned, if the solid starting material has changed color or has been stored improperly, its purity is questionable.

  • Cause 2: Solution Instability: If you are using a stock solution that was stored for an extended period, even at low temperatures, degradation may have occurred. Acrylates can be susceptible to polymerization, and the aminopyridine ring can oxidize over time.[7][8]

  • Troubleshooting Step: Prepare a fresh solution from the solid compound immediately before setting up your reaction. If the problem persists, consider validating the purity of your solid material using an analytical technique like LC-MS.

Q: I'm having trouble getting the compound to fully dissolve in my chosen solvent. What should I do?

A: While this compound is a solid, solubility issues can still arise.

  • Cause 1: Insufficient Mixing: The compound may require more energy to dissolve.

  • Cause 2: Solvent Choice: The chosen solvent may not be optimal.

  • Troubleshooting Steps:

    • Gently sonicate the solution in a water bath for 5-10 minutes.

    • If solubility is still an issue, consider a different polar aprotic solvent, such as DMF or NMP.

    • Always use anhydrous solvents, as water can affect solubility and potentially react with the compound.

Q: I'm performing a reaction that is sensitive to oxygen. Are there special precautions?

A: Yes. The polymerization of acrylates can be affected by oxygen (it can act as an inhibitor in some radical polymerizations), but the primary concern for this specific molecule is the oxidation of the amino group.[8]

  • Protocol: For oxygen-sensitive reactions, it is critical to use degassed solvents. Prepare the stock solution using a degassed solvent and maintain an inert atmosphere (argon or nitrogen) throughout the dissolution and reaction setup process.

References

  • Carl ROTH GmbH + Co. KG. (2016). Safety Data Sheet: Methyl methacrylate. Retrieved from [Link]

  • Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Covestro LLC. (n.d.). SAFETY DATA SHEET - AgiSyn 2852. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (2025). Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization. Retrieved from [Link]

  • IOP Publishing. (2019). Features of the modification of polylactide by (meth)acrylate groups in organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Pyridinyl Acrylate Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The convergence of materials science and pharmacology has introduced a plethora of novel molecular scaffolds with significant therapeutic and functional potential. Among these, pyridinyl acrylate derivatives have emerged as a versatile class of compounds with a wide spectrum of applications, ranging from antimicrobial and anticancer agents to advanced biomaterials for drug delivery and tissue engineering. The unique combination of the electron-deficient pyridine ring and the reactive acrylate moiety imparts these molecules with tunable electronic, chemical, and biological properties.

This guide provides a comprehensive comparative analysis of various pyridinyl acrylate derivatives, offering insights into their synthesis, performance, and underlying mechanisms of action. By synthesizing data from multiple studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising chemical space and accelerate innovation.

Section 1: Antimicrobial Applications of Pyridinyl Acrylate Derivatives

The rise of antimicrobial resistance necessitates the development of new chemical entities with potent and broad-spectrum activity. Pyridinyl acrylate derivatives, particularly those quaternized to form pyridinium salts, have demonstrated significant promise as antimicrobial agents. The positively charged nitrogen atom in the pyridinium ring is believed to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

Comparative Performance of Antimicrobial Pyridinyl Acrylate Derivatives

A direct comparison of the antimicrobial efficacy of different pyridinyl acrylate derivatives is challenging due to variations in experimental conditions across studies. However, by examining the available data, we can discern structure-activity relationships and identify promising candidates.

Derivative TypeOrganism(s)Performance MetricKey Findings
Pyridinium-based Acrylate Additives in 3D-printable Resins Escherichia coli, Staphylococcus aureus>99.99% antibacterial efficacy[1]Incorporation of pyridinium acrylate moieties into a resin confers potent, durable, and consistent antibacterial properties to the final 3D-printed material.[1]
Pyridinium-Pyrazolyl Zinc(II) Phthalocyanines Staphylococcus aureus>3 Log CFU/mL reduction[2]These compounds exhibit significant photodynamic inactivation activity against drug-resistant Gram-positive bacteria.[2]
Pyridinium-based Ionic Liquids Gram-positive and Gram-negative bacteria, Aspergillus nigerNotable antibacterial and antifungal properties[3]Certain derivatives (IL-10, IL-11, IL-14) showed specific and effective antimicrobial activity.[3]
Pyridyl-substituted Thiazolyl Triazole Derivatives Gram-positive bacteriaMIC = < 3.09-500 µg/mL[4]Derivatives with a 3-pyridyl moiety demonstrated particularly high antibacterial activity against Gram-positive bacteria.[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Disk Diffusion

This protocol outlines a standardized method for assessing the antimicrobial activity of synthesized pyridinyl acrylate derivatives.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Test compounds (pyridinyl acrylate derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks (e.g., ciprofloxacin)

  • Negative control disks (solvent only)

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.[5][6]

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the pyridinyl acrylate derivative onto the inoculated agar surface.

    • Apply positive and negative control disks to the same plate.

    • Ensure disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • Compare the zone diameters of the test compounds to the controls to determine the relative antimicrobial activity.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate with Bacteria Inoculum->Inoculate Plates Prepare Mueller-Hinton Agar Plates Plates->Inoculate Disks Prepare Disks with Test Compounds Apply_Disks Apply Impregnated Disks Disks->Apply_Disks Inoculate->Apply_Disks Incubate Incubate Plates at 37°C Apply_Disks->Incubate Measure Measure Zones of Inhibition Incubate->Measure Compare Compare with Controls Measure->Compare

Caption: Workflow for Antimicrobial Susceptibility Testing.

Section 2: Anticancer Applications of Pyridinyl Acrylate Derivatives

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyridinyl acrylate derivatives have emerged as a promising class of compounds that can target various hallmarks of cancer, including uncontrolled proliferation and microtubule dynamics.

Comparative Performance of Anticancer Pyridinyl Acrylate Derivatives

Several studies have investigated the anticancer potential of pyridinyl acrylate and related derivatives, with some compounds demonstrating potent cytotoxicity against various cancer cell lines.

DerivativeCell Line(s)IC50 ValueMechanism of Action
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines (e.g., compound 9p) HeLa, MCF-7, A549Sub-micromolarInhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis.[7]
Pyridine-Oxadiazole Derivatives (e.g., compound 5k) A549 (lung cancer)6.99 ± 3.15 µM[8]CDK2 inhibition.[8]
Pyrazole-acrylonitrile derivatives (e.g., 8b, 8c, 8e, 9c) MCF7, A5491.65 - 2.58 µM[9][10]Cell cycle arrest, DNA fragmentation, apoptosis.[9][10]
1,2,4 triazole-pyridine hybrid derivatives (e.g., TP6) B16F10 (murine melanoma)41.12 - 61.11 µMNot specified.[6][11]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Mechanism of Action: Targeting Tubulin Polymerization

A significant number of anticancer pyridinyl acrylate derivatives exert their effects by disrupting microtubule dynamics, a critical process for cell division. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7] This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell PAD Pyridinyl Acrylate Derivative Tubulin β-Tubulin PAD->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly PAD->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Test compounds (pyridinyl acrylate derivatives) dissolved in a suitable solvent

  • Positive control (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinyl acrylate derivatives and the positive control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and solvent controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Section 3: Biomaterial Applications of Pyridinyl Acrylate Derivatives

The tunable properties of pyridinyl acrylate derivatives make them attractive building blocks for advanced biomaterials with applications in drug delivery and tissue engineering.

Drug Delivery Systems

Pyridinyl acrylate-based hydrogels can be designed to respond to specific physiological stimuli, such as pH, allowing for targeted drug release. The swelling behavior of these hydrogels can be controlled by the composition of the polymer, influencing the drug release kinetics.[13] For example, hydrogels of dimethylaminoethyl acrylate methyl chloride quaternary salt (Q9) copolymerized with acrylic acid have shown that the diffusion process is of a non-Fickian type, with the diffusion coefficient increasing with the Q9 content.[13] This tunability is crucial for developing controlled-release formulations.

Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. The mechanical properties of these scaffolds are critical for their success. Pyridinyl acrylate-based polymers can be used to fabricate scaffolds with tailored mechanical properties. For instance, pyridinium-based acrylate additives have been incorporated into 3D-printable resins to produce materials with high tensile strength (40.86 MPa), making them suitable for applications requiring mechanical robustness.[1]

The biocompatibility of these materials is also a key consideration. Studies on copolymers of methyl acrylate and acrylic acid have shown that cytocompatibility can depend on the cell type and the acrylic acid content, highlighting the importance of careful material design and testing for specific biomedical applications.[14] Copolymers with 10–24 mol% acrylic acid were found to be excellent candidates for blood-contacting devices due to their blood compatibility and adhesion strength.[14]

Conclusion

Pyridinyl acrylate derivatives represent a highly versatile and promising class of compounds with significant potential across various scientific and therapeutic fields. Their tunable synthesis allows for the fine-tuning of their properties to achieve desired outcomes, whether it be potent antimicrobial or anticancer activity, or specific mechanical and drug-releasing characteristics for biomaterial applications.

This guide has provided a comparative overview of the performance of different pyridinyl acrylate derivatives, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. It is evident that further research, particularly direct comparative studies under standardized conditions, is needed to fully elucidate the structure-activity relationships within this class of compounds. Nevertheless, the existing body of evidence strongly supports the continued exploration of pyridinyl acrylate derivatives as a rich source of innovation in drug discovery and materials science.

References

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A Comparative Guide to the Synthesis of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate: An In-Depth Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, a substituted aminopyridine acrylate, is found in a range of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides a comprehensive comparison of potential synthetic routes to this compound, offering insights into the strategic choices behind different methodologies and providing a framework for selecting the most appropriate route based on laboratory or industrial needs.

Introduction to the Synthetic Challenge

The core challenge in synthesizing this compound lies in the selective formation of the carbon-carbon bond at the C4 position of the substituted pyridine ring. The presence of multiple functional groups—an amino group, a methoxy group, and the pyridine nitrogen—necessitates a robust and chemoselective coupling strategy. This guide will focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Heck reaction and the Sonogashira reaction.

Strategic Overview: Heck vs. Sonogashira Pathways

The synthesis of the target molecule logically begins with a readily available, appropriately substituted pyridine precursor. A 4-halo-3-amino-5-methoxypyridine serves as the ideal starting point for introducing the acrylate moiety via a cross-coupling reaction. The choice between a Heck or a Sonogashira approach dictates the nature of the subsequent synthetic steps and the overall efficiency of the process.

Start 4-Halo-3-amino-5-methoxypyridine Heck Heck Reaction (Direct Acrylation) Start->Heck Sonogashira Sonogashira Coupling Start->Sonogashira Target This compound Heck->Target Intermediate Alkynylpyridine Intermediate Sonogashira->Intermediate Reduction Reduction Intermediate->Reduction Hydroacylation Hydroacylation / Acrylation Reduction->Hydroacylation Hydroacylation->Target

Caption: High-level comparison of the Heck and Sonogashira routes.

Route 1: The Heck Reaction - A Direct Approach

The Mizoroki-Heck reaction offers a direct and atom-economical route to the target molecule by coupling a 4-halo-3-amino-5-methoxypyridine with methyl acrylate.[1] This palladium-catalyzed reaction is a cornerstone of C-C bond formation and is widely employed in pharmaceutical synthesis.[2]

Proposed Synthetic Pathway:

cluster_0 Heck Reaction Pathway A 4-Iodo-3-amino-5-methoxypyridine (Precursor) C Pd Catalyst Base A->C B Methyl Acrylate B->C D This compound (Target Molecule) C->D

Caption: The direct Heck reaction pathway.

Causality Behind Experimental Choices:
  • Choice of Halide: An iodo-substituted pyridine is the preferred starting material (e.g., 4-iodo-5-methoxypyridin-3-amine) due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle compared to C-Br or C-Cl bonds.[2] This generally leads to milder reaction conditions and higher yields. The precursor, 4-iodo-5-methoxypyridin-3-amine, is commercially available, which is a significant advantage for reproducibility and scalability.[3]

  • Catalyst System: A palladium(II) precatalyst such as palladium acetate (Pd(OAc)₂) in combination with a phosphine ligand (e.g., triphenylphosphine, PPh₃) is a common choice. The ligand stabilizes the active Pd(0) species and influences the reaction's efficiency.

  • Base: A mild inorganic or organic base, such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃), is crucial to neutralize the hydrohalic acid (HI) generated during the reaction and regenerate the active catalyst.[4]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used to ensure the solubility of the reactants and catalyst.

Detailed Experimental Protocol (Hypothetical):
  • To a solution of 4-iodo-3-amino-5-methoxypyridine (1.0 eq) in anhydrous DMF, add methyl acrylate (1.5 eq), palladium acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add triethylamine (2.0 eq) and heat the reaction mixture to 80-100 °C under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Benchmarking Data (Anticipated):
ParameterHeck Reaction
Precursor 4-Iodo-3-amino-5-methoxypyridine
Key Reagent Methyl Acrylate
Catalyst Palladium(II) acetate / Phosphine ligand
Yield Good to Excellent (anticipated 70-90%)
Purity High after chromatography
Scalability Good
Advantages Direct, one-step C-C bond formation
Disadvantages Potential for side reactions (e.g., homocoupling), cost of palladium catalyst

Route 2: The Sonogashira Coupling - A Multi-step, Versatile Approach

The Sonogashira reaction provides an alternative, albeit multi-step, pathway to the target molecule.[5] This method involves the coupling of a 4-halopyridine with a terminal alkyne, followed by further transformations to install the acrylate moiety.[6] This route offers greater flexibility for introducing variations in the acrylate chain if desired.

Proposed Synthetic Pathway:

cluster_1 Sonogashira Coupling Pathway A 4-Iodo-3-amino-5-methoxypyridine (Precursor) C Pd/Cu Catalyst Base A->C B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->C D 4-Alkynyl-3-amino-5-methoxypyridine (Intermediate) C->D E 1. Desilylation 2. Reduction D->E F 4-Vinyl-3-amino-5-methoxypyridine (Intermediate) E->F G Acrylation F->G H This compound (Target Molecule) G->H

Caption: The multi-step Sonogashira reaction pathway.

Causality Behind Experimental Choices:
  • Coupling Partners: The reaction would couple 4-iodo-3-amino-5-methoxypyridine with a suitable terminal alkyne, such as trimethylsilylacetylene, which serves as a protected acetylene equivalent.

  • Catalyst System: The Sonogashira reaction classically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[7]

  • Subsequent Transformations: The resulting alkynylpyridine intermediate would require a two-step transformation: removal of the silyl protecting group (if used) followed by a partial reduction of the alkyne to the corresponding alkene. Subsequent hydroacylation or a related carbonylation reaction would be necessary to install the methyl acrylate functionality.

Detailed Experimental Protocol (Hypothetical - Sonogashira Step):
  • To a solution of 4-iodo-3-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Stir the reaction mixture at room temperature under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the 4-(trimethylsilylethynyl)-3-amino-5-methoxypyridine intermediate.

Benchmarking Data (Anticipated):
ParameterSonogashira Route
Precursor 4-Iodo-3-amino-5-methoxypyridine
Key Reagent Terminal Alkyne
Catalyst Palladium/Copper co-catalyst
Yield Moderate to Good (multi-step, overall yield likely lower than Heck)
Purity Requires purification at each step
Scalability More complex due to multiple steps
Advantages High functional group tolerance, versatility for analogue synthesis
Disadvantages Multi-step process, potential for over-reduction, additional reagents needed

Comparative Analysis and Conclusion

FeatureHeck ReactionSonogashira Route
Efficiency More direct, likely higher overall yield in a single step.Less direct, multiple steps may lead to a lower overall yield.
Scalability Generally more straightforward to scale up a one-step process.Scaling up a multi-step synthesis can be more challenging.
Versatility Less versatile for modifying the acrylate chain.More versatile for creating analogues with different linkers.
Cost Potentially lower due to fewer steps and reagents.Potentially higher due to multiple steps and additional reagents.

For the direct synthesis of this compound, the Heck reaction appears to be the more advantageous route due to its directness and higher potential for overall yield and scalability. The commercial availability of the key precursor, 4-iodo-5-methoxypyridin-3-amine, further strengthens the case for this approach in a drug development setting where time and resources are critical.

The Sonogashira route, while more circuitous for this specific target, offers strategic advantages in a research context where the exploration of structure-activity relationships (SAR) is paramount. The alkynyl intermediate provides a versatile handle for the introduction of a variety of side chains, which could be invaluable for lead optimization studies.

Ultimately, the choice of synthetic route will depend on the specific goals of the research or development program. For process chemistry and large-scale synthesis, the efficiency of the Heck reaction is highly compelling. For medicinal chemistry and the exploration of chemical diversity, the flexibility of the Sonogashira pathway may be more desirable.

References

  • Doremaele, G. van, German, A. L., Vries, N. K. de, & Veldent, G. P. M. van der. (2001).
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  • Wikipedia. (2023, December 27). Heck reaction. Retrieved from [Link]

  • Arkivoc. (2008).
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  • ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methyl methoxyacrylate.
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8.
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  • Google Patents. (n.d.). Synthetic method of 3-methoxy-2-aryl methyl acrylate compound.
  • Google Patents. (n.d.). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.
  • Google Patents. (n.d.). Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (2013, September 12). WO 2013/134298 A1.
  • PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
  • PMC. (2025, December 26). and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides.
  • European Patent Office. (2021, February 4). COATING COMPOSITIONS CONTAINING (METH)ACRYLIC RESINS HAVING SILANE GROUPS.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine.

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A Technical Guide to Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate: Assessing Novelty in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. This guide introduces Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate, a compound of interest due to its unique substitution pattern on a pyridine core, a privileged structure in kinase inhibition. We will delve into its potential novelty by comparing it with existing aminopyridine-based kinase inhibitors, proposing a synthetic route, and detailing experimental protocols to rigorously assess its biological properties.

Introduction to the Therapeutic Potential of Aminopyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it an ideal scaffold for engaging the ATP-binding pocket of kinases. The addition of an amino group can further enhance binding affinity and introduce vectors for synthetic elaboration. This guide focuses on a novel aminopyridine derivative, this compound, and its potential to offer a distinct profile in the crowded field of kinase inhibitors. The strategic placement of the amino and methoxy groups on the pyridine ring is hypothesized to influence its kinase selectivity and overall pharmacological properties.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound involves a multi-step process, beginning with the construction of a key intermediate, a 4-halo-3-amino-5-methoxypyridine, followed by a palladium-catalyzed cross-coupling reaction to introduce the acrylate moiety.

Synthesis_of_Methyl_3-(3-amino-5-methoxypyridin-4-yl)acrylate cluster_0 Step 1: Halogenation of 3-Amino-5-methoxypyridine cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling A 3-Amino-5-methoxypyridine B 4-Halo-3-amino-5-methoxypyridine A->B Halogenating agent (e.g., NCS, NBS) D This compound B->D Pd catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., Et3N) C Methyl acrylate C->D Kinase_Inhibition_Workflow A Prepare Kinase, Substrate, ATP, and Test Compound B Incubate Kinase Reaction Mixture A->B Initiate Reaction C Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C After Incubation D Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) C->D After 40 min E Measure Luminescence D->E After 30-60 min F Calculate IC50 E->F Data Analysis

Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cytotoxicity Assay

Assessing the cytotoxicity of a novel compound is crucial to determine its therapeutic window. The MTT assay is a widely used colorimetric method to evaluate cell viability. [1][2][3] Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound against both cancerous and non-cancerous cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Culture and Plating:

    • Culture selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. [2] * Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [2] * Gently shake the plates to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 value from the dose-response curve. [4][5]

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B After 24h C Add MTT Reagent B->C After 48-72h D Solubilize Formazan Crystals C->D After 2-4h E Measure Absorbance D->E F Calculate CC50 E->F

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential to exhibit unique properties as a kinase inhibitor. Its distinct substitution pattern warrants a thorough investigation of its biological activity. The proposed synthetic route provides a clear path to obtaining the compound for experimental evaluation. By employing the detailed protocols for kinase inhibition and cytotoxicity assays, researchers can systematically assess its potency, selectivity, and therapeutic window.

The novelty of this compound will be determined by its performance in these assays compared to existing aminopyridine-based inhibitors. A favorable selectivity profile, coupled with potent inhibition of a specific kinase or kinase family and low cytotoxicity against non-cancerous cells, would establish this compound as a promising lead compound for further drug development. Future studies could involve co-crystallization with its target kinase to elucidate its binding mode and guide further structure-activity relationship (SAR) studies.

References

  • Anand, D., Yadav, P.K., Patel, O., et al. (2013). Antileishmanial Activity of Pyridine-Containing Inhibitors of 1-Deoxyxylulose-5-phosphate Reductoisomerase. ACS Medicinal Chemistry Letters, 4(3), 278–282.
  • ARKIVOC. (2008).
  • ATCC. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • CrystEngComm. (2014). Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. CrystEngComm, 16, 8361-8372.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
  • Fedorov, O., et al. (2007). A systematic analysis of the promiscuity of commercially available protein kinase inhibitors. Journal of Medicinal Chemistry, 50(23), 5773-5779.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • MDPI. (2023).
  • IUPAC. (n.d.).
  • ResearchGate. (2010). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)
  • ATCC. (n.d.).
  • ResearchGate. (n.d.). Idealised values for the potency (IC50) of an inhibitor with...
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8844-8868.
  • SciSpace. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin, 50(7), 937-943.
  • BOC Sciences. (2022). Introduction to Marketed Kinase Inhibitors.
  • ChEMBL. (n.d.). Palladium-catalyzed synthesis of C3-substituted 3-deoxymorphines.
  • RSC Publishing. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry.
  • MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.
  • ResearchGate. (n.d.). IC50 values (nM) or inhibition (%) determined in biochemical enzyme assays.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Google Patents. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines.
  • ResearchGate. (2017). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
  • Journal of Materials Chemistry. (2009). Solution infiltration of palladium into MOF-5: synthesis, physisorption and catalytic properties.
  • PubMed Central. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. ACS Infectious Diseases, 7(2), 366-377.
  • ResearchG
  • PubMed Central. (2024). 4-Amino-3,5-dichloropyridine.
  • NCBI Bookshelf. (2013). Cell Viability Assays.
  • Promega Corporation. (2009). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • ResearchGate. (n.d.).
  • PubMed. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & Medicinal Chemistry, 22(11), 2968-2977.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7297.
  • ACS Publications. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9035-9055.
  • ADP Glo Protocol. (n.d.).
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Safety Operating Guide

Comprehensive Safety and Handling Guide for Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate (CAS Number: 1045858-57-8).[1] As a complex molecule incorporating acrylate, aminopyridine, and methoxy functional groups, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile: A Synthesis of Functional Group Toxicology
  • Acrylate Moiety: Acrylate esters are well-known for their potential to cause skin and respiratory sensitization.[2][3] They can act as haptens, leading to allergic contact dermatitis upon repeated exposure.[3][4] Inhalation of acrylate vapors or dusts can lead to respiratory irritation.[2][5]

  • Aminopyridine Moiety: Pyridine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[6][7] Potential health effects include irritation to the eyes, skin, and respiratory system.[7] Systemic effects may involve the central nervous system, liver, and kidneys.[7] The amino group can also contribute to the potential for skin sensitization.

  • Methoxy Group: The methoxy group can influence the metabolic pathways of the compound, potentially affecting its toxicological profile.

Given these considerations, this compound should be handled as a substance that is potentially toxic, a skin and respiratory sensitizer, and an irritant.

Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial.

2.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

2.2. Personal Protective Equipment (PPE): A Comprehensive Barrier

The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Safety glasses with side shields or a full-face shield.[2]Protects against splashes and airborne particles.
Skin Nitrile gloves (double-gloving recommended).[2][3] A lab coat that is fully buttoned.Prevents skin contact and potential sensitization.[3][4]
Respiratory When handling the solid powder outside of a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7]Protects against inhalation of dust particles.
Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is essential for minimizing exposure risk.

3.1. Preparation and Weighing

  • Designated Area: Designate a specific area within the chemical fume hood for handling this compound.

  • Decontamination: Before and after work, decontaminate the designated area with an appropriate solvent (e.g., ethanol), followed by a mild detergent solution.

  • Weighing: If possible, weigh the solid compound directly into the reaction vessel within the fume hood. If external weighing is unavoidable, use a balance with a draft shield and transfer the weighed material in a sealed container.

3.2. Dissolution and Reaction

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: Be aware of potential exothermic reactions, especially when mixing with other reagents. Use an ice bath for cooling if necessary.

3.3. Post-Reaction Work-up and Purification

  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors and potential aerosols.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical spill kit with appropriate absorbent pads.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly with a suitable solvent and then a soap and water solution.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle and is governed by local, state, and federal regulations.

5.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been verified.[8]

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

5.2. Labeling and Storage

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Skin Sensitizer").[8]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[8]

5.3. Final Disposal

  • Licensed Disposal: Arrange for the pickup and disposal of all hazardous waste through a licensed environmental waste management company.[8]

  • Never: Do not dispose of this compound down the drain or in the regular trash.[9]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1. Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid 2. Dissolve/React Dissolve/React Weigh Solid->Dissolve/React 3. Work-up/Purify Work-up/Purify Dissolve/React->Work-up/Purify 4. Decontaminate Workspace Decontaminate Workspace Work-up/Purify->Decontaminate Workspace 5. Doff PPE Doff PPE Decontaminate Workspace->Doff PPE 6.

Caption: Step-by-step handling workflow for this compound.

Disposal_Workflow Generate Waste Generate Waste Segregate Waste Segregate Waste (Solid, Liquid, Sharps) Generate Waste->Segregate Waste Label Waste Container Label Container: 'Hazardous Waste' Chemical Name & Hazards Segregate Waste->Label Waste Container Store in SAA Store in Satellite Accumulation Area Label Waste Container->Store in SAA Licensed Disposal Licensed Disposal Store in SAA->Licensed Disposal

Caption: Waste disposal workflow for this compound.

References

  • BASF. (2026, January 11). Safety data sheet - METHYL ACRYLATE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 3-methoxyacrylate.
  • Sigma-Aldrich. (2025, May 1). SAFETY DATA SHEET - Methyl acrylate.
  • Sigma-Aldrich. (n.d.). This compound.
  • Centers for Disease Control and Prevention. (n.d.). Methyl acrylate - NIOSH Pocket Guide to Chemical Hazards.
  • Lucerna-Chem AG. (n.d.). This compound.
  • Synthesis Building Blocks. (n.d.). Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate, min 98%.
  • Safe Work Australia. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • Occupational Safety and Health Administration. (n.d.). METHYL ACRYLATE.
  • Carl ROTH. (2016, June 14). Safety Data Sheet: Methyl methacrylate.
  • Unspecified Source. (2018, March 21). Methyl Acrylate - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal of Calcium Acrylate: A Guide for Laboratory Professionals.
  • Google Patents. (n.d.). Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Methacrylate Producers Association, Inc. & European Chemical Industry Council. (n.d.). Methacrylate Esters – Safe Handling Manual.
  • Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices.
  • National Center for Biotechnology Information. (n.d.). Amino acrylate. PubChem.
  • Centers for Disease Control and Prevention. (n.d.). Pyridine - NIOSH Pocket Guide to Chemical Hazards.
  • Unspecified Source. (n.d.). MATERIAL SAFETY DATA SHEET - PYRIDINE.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.